Product packaging for Dimethyl pimelate-d4(Cat. No.:)

Dimethyl pimelate-d4

Cat. No.: B12396951
M. Wt: 192.25 g/mol
InChI Key: SHWINQXIGSEZAP-KXGHAPEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethyl pimelate-d4 is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O4 B12396951 Dimethyl pimelate-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O4

Molecular Weight

192.25 g/mol

IUPAC Name

dimethyl 2,2,6,6-tetradeuterioheptanedioate

InChI

InChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3/i6D2,7D2

InChI Key

SHWINQXIGSEZAP-KXGHAPEVSA-N

Isomeric SMILES

[2H]C([2H])(CCCC([2H])([2H])C(=O)OC)C(=O)OC

Canonical SMILES

COC(=O)CCCCCC(=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl pimelate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl pimelate-d4, a deuterated stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based analyses. This document details its chemical properties, outlines a plausible synthesis protocol, and provides a comprehensive methodology for its application in quantitative analytical workflows.

Core Concepts and Applications

This compound is the deuterium-labeled analog of Dimethyl pimelate. The strategic incorporation of four deuterium atoms provides a mass shift that allows it to be distinguished from the endogenous, unlabeled analyte by a mass spectrometer, while maintaining nearly identical physicochemical properties. This makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS), a gold-standard technique for quantitative analysis.[1]

The primary applications of this compound include:

  • Internal Standard for Quantitative Analysis: It is used to correct for analyte loss during sample preparation and for variations in instrument response (e.g., injection volume and ionization efficiency) in GC-MS and LC-MS methods.[1]

  • Tracer in Pharmacokinetic Studies: The deuterium label allows for the tracking and quantification of the parent compound and its metabolites in biological matrices, aiding in the determination of pharmacokinetic profiles.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of Dimethyl pimelate and its deuterated analog is presented below for easy comparison.

Table 1: Physicochemical Properties

PropertyDimethyl pimelateThis compound
Molecular Formula C₉H₁₆O₄C₉H₁₂D₄O₄
Molecular Weight 188.22 g/mol 192.25 g/mol
CAS Number 1732-08-7120811-82-7
Appearance Clear, colorless liquidTypically exists as a solid at room temperature
Boiling Point 121-122 °C @ 11 mmHg250.3 ± 0.0 °C @ 760 mmHg
Density 1.041 g/mL at 25 °C1.0 ± 0.1 g/cm³
Refractive Index n20/D 1.4311.427
SMILES COC(=O)CCCCCC(=O)OCO=C(OC)C([2H])([2H])CCCC([2H])([2H])C(OC)=O

Table 2: Mass Spectrometry Data (Predicted for d4 variant)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
Dimethyl pimelate 188157, 129, 115, 98, 87, 74, 59, 55
This compound 192161, 133, 117, 100, 89, 74, 59, 55

Experimental Protocols

Synthesis of this compound

The following is a plausible, detailed protocol for the synthesis of this compound based on established methods for the deuteration of esters.

Principle: The synthesis involves the esterification of pimelic acid with deuterated methanol (Methanol-d4) in the presence of an acid catalyst.

Materials:

  • Pimelic acid

  • Methanol-d4 (CD₃OD)

  • Sulfuric acid (concentrated)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add pimelic acid (10 g, 62.4 mmol) and Methanol-d4 (50 mL).

  • Carefully add concentrated sulfuric acid (1 mL) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Analysis using this compound as an Internal Standard by GC-MS

This protocol describes a general procedure for the quantification of an analyte in a complex matrix using this compound as an internal standard.

Materials:

  • Analyte of interest

  • This compound (Internal Standard)

  • Sample matrix (e.g., plasma, tissue homogenate)

  • Organic solvent for extraction (e.g., ethyl acetate, hexane)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the analyte and this compound in a suitable solvent.

    • Create a series of calibration standards by spiking a known amount of the analyte stock solution into the sample matrix at different concentrations.

    • Add a constant, known amount of the this compound stock solution to each calibration standard.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of the sample (or calibration standard), add 10 µL of the this compound internal standard solution.

    • Add 500 µL of the extraction solvent (e.g., ethyl acetate).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

    • Transfer the organic (upper) layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for both the analyte and this compound.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.

    • Construct a calibration curve by plotting the response ratio against the analyte concentration.

    • Determine the concentration of the analyte in the unknown samples by calculating their response ratios and interpolating from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Spike Spike with This compound Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Data Data Acquisition (SIM) GCMS->Data Integration Peak Integration Data->Integration Ratio Calculate Response Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Determine Concentration Calibration->Concentration

Caption: Experimental workflow for quantitative analysis using an internal standard.

signaling_pathway Analyte Analyte in Sample Combined Analyte + Internal Standard in Sample Matrix Analyte->Combined IS Known Amount of This compound IS->Combined Loss Analyte and IS Loss (During Sample Prep) Combined->Loss Identical behavior Instrument GC-MS or LC-MS Analysis Loss->Instrument Ratio Constant Ratio of Analyte to IS Instrument->Ratio Measurement

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Unveiling the Profile of Dimethyl pimelate-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Overview of the Chemical and Physical Properties of Dimethyl pimelate-d4, a Key Deuterated Internal Standard for Advanced Analytical Applications.

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the chemical properties and applications of this compound. This deuterated analog of Dimethyl pimelate is a crucial tool in quantitative analytical techniques, offering high precision and accuracy in mass spectrometry and nuclear magnetic resonance spectroscopy.

Core Chemical and Physical Data

This compound, the deuterium-labeled form of Dimethyl pimelate, is primarily utilized as an internal standard in sensitive analytical methodologies.[1] Its physicochemical properties are essential for its application and are summarized below. The data for the non-deuterated form, Dimethyl pimelate, is also provided for comparative purposes.

PropertyThis compoundDimethyl pimelate
CAS Number 120811-82-7[1]1732-08-7[2]
Molecular Formula C₉H₁₂D₄O₄[1]C₉H₁₆O₄[2]
Molecular Weight 192.25 g/mol 188.22 g/mol
Appearance -Clear, colorless liquid
Boiling Point -121-122 °C at 11 mmHg
Density -1.041 g/mL at 25 °C
Refractive Index -n20/D 1.431
Solubility -Soluble in ethanol, benzene, ether; slightly soluble in water.

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from general methods for the preparation of deuterated esters. The synthesis would likely involve the esterification of pimelic acid-d4 with methanol. Pimelic acid-d4 can be prepared through deuterium exchange reactions on pimelic acid itself or its precursors.

The characterization of this compound would be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the structure and the position and extent of deuterium incorporation. In the ¹H NMR spectrum, the signals corresponding to the deuterated positions would be absent or significantly reduced in intensity. The chemical shifts for the non-deuterated protons would be similar to those of Dimethyl pimelate. For Dimethyl pimelate, the protons on the carbons adjacent to the ester carbonyl group typically appear around 2.3 ppm, while the methyl ester protons show a singlet at approximately 3.6 ppm.

  • Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight of the deuterated compound and assessing its isotopic purity. The mass spectrum would show a molecular ion peak corresponding to the mass of this compound.

Experimental Protocols: Application as an Internal Standard

This compound is primarily employed as an internal standard in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) assays. The following is a generalized protocol for its use.

Objective: To quantify the concentration of an analyte of interest in a sample matrix using this compound as an internal standard.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the analyte of interest at a known concentration in a suitable solvent.

    • Prepare a stock solution of this compound at a known concentration in the same solvent.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by adding varying known amounts of the analyte stock solution to a set of vials.

    • To each vial, add a fixed, known amount of the this compound stock solution.

    • Bring all calibration standards to the same final volume with the solvent.

  • Sample Preparation:

    • To a known volume or weight of the sample, add the same fixed, known amount of the this compound stock solution as was added to the calibration standards.

    • Perform any necessary extraction or derivatization steps on the sample.

  • Instrumental Analysis (GC-MS or LC-MS):

    • Analyze the prepared calibration standards and the sample using an appropriate GC-MS or LC-MS method. The method should be optimized to achieve good chromatographic separation of the analyte and the internal standard.

  • Data Analysis:

    • For each calibration standard, determine the peak area of the analyte and the internal standard.

    • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each standard.

    • Construct a calibration curve by plotting the response ratio against the concentration of the analyte.

    • Determine the response ratio for the sample.

    • Using the calibration curve, determine the concentration of the analyte in the sample.

Visualizing the Workflow

The logical workflow for utilizing this compound as an internal standard in a quantitative analytical experiment can be visualized as follows:

G cluster_prep Preparation cluster_cal Calibration Curve Generation cluster_sample Sample Analysis cluster_quant Quantification Analyte_Stock Analyte Stock Solution Cal_Standards Prepare Calibration Standards (Varying Analyte Conc. + Fixed IS Conc.) Analyte_Stock->Cal_Standards IS_Stock Internal Standard (IS) This compound Stock Solution IS_Stock->Cal_Standards Sample_Prep Prepare Sample (Add Fixed IS Conc.) IS_Stock->Sample_Prep Analysis_Cal GC-MS or LC-MS Analysis of Standards Cal_Standards->Analysis_Cal Calc_Ratio_Cal Calculate Response Ratio (Analyte Area / IS Area) Analysis_Cal->Calc_Ratio_Cal Plot_Curve Plot Calibration Curve (Response Ratio vs. Analyte Conc.) Calc_Ratio_Cal->Plot_Curve Quantify Determine Analyte Concentration in Sample from Calibration Curve Plot_Curve->Quantify Analysis_Sample GC-MS or LC-MS Analysis of Sample Sample_Prep->Analysis_Sample Calc_Ratio_Sample Calculate Response Ratio (Analyte Area / IS Area) Analysis_Sample->Calc_Ratio_Sample Calc_Ratio_Sample->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

This technical guide provides a foundational understanding of the chemical properties and analytical applications of this compound. Its role as a deuterated internal standard is indispensable for achieving reliable and accurate quantification in complex matrices, making it a valuable tool for the scientific research and drug development communities.

References

In-Depth Technical Guide to Dimethyl Pimelate-d4

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 120811-82-7

This technical guide provides a comprehensive overview of Dimethyl pimelate-d4, a deuterated internal standard crucial for quantitative analysis in various scientific disciplines. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, relevant biochemical pathways, and explicit experimental protocols for its application.

Compound Properties and Specifications

This compound is the deuterated form of Dimethyl pimelate (CAS: 1732-08-7), where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analyses, as it is chemically identical to its unlabeled counterpart but can be distinguished by its higher mass.

Table 1: Physicochemical Properties of this compound and unlabeled Dimethyl pimelate

PropertyThis compoundUnlabeled Dimethyl pimelate
CAS Number 120811-82-7[1]1732-08-7
Molecular Formula C₉H₁₂D₄O₄C₉H₁₆O₄
Molecular Weight 192.25 g/mol 188.22 g/mol
Appearance Clear, colorless liquidClear, colorless liquid
Boiling Point 121-122 °C at 11 mmHg121-122 °C at 11 mmHg
Density ~1.041 g/mL at 25 °C (estimated)1.041 g/mL at 25 °C
Purity Typically ≥98% (Chemical Purity)≥99% (GC)
Isotopic Purity Information not publicly available (refer to CoA)Not Applicable

Note: Properties for this compound are often reported based on the unlabeled compound. Always refer to the Certificate of Analysis (CoA) from the supplier for lot-specific data, especially for isotopic purity.

Biochemical Pathways

Dimethyl pimelate is the dimethyl ester of pimelic acid. Pimelic acid is a key intermediate in the biosynthesis of biotin (Vitamin B7) in some bacteria, such as Bacillus subtilis. It is also involved in the reverse adipate-degradation pathway. Understanding these pathways can be crucial for metabolic studies where this compound may be used as a tracer.

Biotin Synthesis Pathway in Bacillus subtilis

In Bacillus subtilis, pimelic acid is a precursor in the biotin synthesis pathway. The pathway involves the conversion of pimelic acid to pimeloyl-CoA, which then enters a series of reactions to form the biotin molecule.

Biotin Synthesis Pathway Biotin Synthesis Pathway in B. subtilis A Fatty Acid Synthesis B Pimelic Acid A->B C Pimeloyl-CoA B->C BioW D Biotin Synthesis Cascade C->D E Biotin D->E

Caption: Biotin synthesis pathway from pimelic acid in B. subtilis.

Reverse Adipate-Degradation Pathway (RADP)

Pimelic acid can also be synthesized via the reverse adipate-degradation pathway (RADP). This pathway involves a series of enzymatic reactions starting from smaller molecules to build up the seven-carbon chain of pimelic acid.

Reverse Adipate-Degradation Pathway Reverse Adipate-Degradation Pathway (RADP) for Pimelic Acid Synthesis cluster_0 RADP Cycle A Malonyl-CoA + Acetyl-CoA B 3-Ketoacyl-CoA A->B β-ketothiolase C 3-Hydroxyacyl-CoA B->C 3-hydroxyacyl-CoA dehydrogenase D Adipyl-CoA C->D ...multiple steps E Pimeloyl-CoA D->E Chain Elongation F Pimelic Acid E->F Thioesterase

Caption: Simplified overview of pimelic acid synthesis via the RADP.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods, particularly for the determination of phthalates in various matrices such as food, beverages, and consumer products. The following is a detailed protocol for the analysis of phthalates in a liquid matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

Quantification of Phthalates in a Liquid Matrix by GC-MS

Objective: To accurately quantify the concentration of various phthalate esters in a liquid sample (e.g., a beverage) using an internal standard method with this compound.

Materials:

  • Analytes: Phthalate standards (e.g., DMP, DEP, DBP, BBP, DEHP)

  • Internal Standard (IS): this compound

  • Solvents: n-hexane (pesticide residue grade), Acetone (pesticide residue grade)

  • Equipment:

    • Gas Chromatograph with Mass Spectrometer (GC-MS)

    • Vortex mixer

    • Centrifuge

    • Autosampler vials with phthalate-free septa

    • Glassware (pipettes, volumetric flasks), pre-rinsed with acetone and n-hexane.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of each phthalate analyte and the this compound internal standard in n-hexane at a concentration of 1000 µg/mL.

    • From the individual stock solutions, prepare a mixed phthalate standard working solution containing all target analytes at a concentration of 10 µg/mL.

    • Prepare an internal standard working solution of this compound at a concentration of 10 µg/mL.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking a blank matrix (e.g., phthalate-free water) with the mixed phthalate standard working solution to achieve concentrations ranging from 0.05 to 2.0 µg/mL.

    • To each calibration standard, add the this compound internal standard working solution to a final concentration of 0.5 µg/mL.

  • Sample Preparation:

    • Take 5 mL of the liquid sample in a glass centrifuge tube.

    • Spike the sample with the this compound internal standard working solution to a final concentration of 0.5 µg/mL.

    • Add 2 mL of n-hexane to the tube.

    • Vortex the mixture vigorously for 2 minutes to extract the phthalates into the organic layer.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper n-hexane layer to a clean autosampler vial.

  • GC-MS Analysis:

    • GC Conditions:

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Injector Temperature: 280 °C

      • Injection Mode: Splitless

      • Oven Program: Start at 60 °C, hold for 1 min, ramp to 220 °C at 20 °C/min, then ramp to 300 °C at 10 °C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Interface Temperature: 280 °C

      • Mode: Selected Ion Monitoring (SIM)

      • Quantification Ions: Monitor at least two characteristic ions for each phthalate and for this compound (e.g., for this compound, monitor m/z that are +4 compared to the unlabeled compound).

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of each phthalate in the sample by using the response factor from the calibration curve.

Experimental Workflow and Logic

The use of an internal standard like this compound is critical for compensating for variations in sample preparation and instrument response. The following diagram illustrates the logical workflow for a typical quantitative analysis using this internal standard.

Quantitative Analysis Workflow Workflow for Quantitative Analysis using this compound cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Calibration Standards (Analyte Mix + IS) E Inject Standards and Samples into GC-MS A->E B Prepare Sample C Spike Sample with IS (this compound) B->C D Liquid-Liquid Extraction C->D D->E F Acquire Data in SIM Mode E->F G Integrate Peak Areas (Analyte and IS) F->G H Calculate Area Ratios (Analyte Area / IS Area) G->H I Construct Calibration Curve H->I for Standards J Quantify Analyte in Sample H->J for Sample I->J

References

Synthesis of Dimethyl Pimelate-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to Dimethyl Pimelate-d4. This isotopically labeled compound serves as a valuable internal standard and tracer in various analytical and metabolic studies within the pharmaceutical and life sciences sectors. This document outlines a two-step synthesis commencing with the deuteration of pimelic acid at the α-positions, followed by Fischer esterification to yield the desired dimethyl ester. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate replication and adaptation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a straightforward two-step process. The initial step involves the selective introduction of deuterium at the α-positions of pimelic acid via a base-catalyzed hydrogen-deuterium (H-D) exchange in deuterium oxide (D₂O). The resulting Pimelic acid-d4 is then subjected to a Fischer esterification with methanol under acidic catalysis to afford the final product, this compound.

Reaction Scheme:

Synthesis_Overview Pimelic_Acid Pimelic Acid Pimelic_Acid_d4 Pimelic Acid-d4 Pimelic_Acid->Pimelic_Acid_d4 1. Base, D₂O, Δ Dimethyl_Pimelate_d4 This compound Pimelic_Acid_d4->Dimethyl_Pimelate_d4 2. Methanol, H⁺, Δ

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of Pimelic Acid-d4 (Heptanedioic-2,2,6,6-d4 acid)

This procedure details the base-catalyzed hydrogen-deuterium exchange at the α-positions of pimelic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Pimelic Acid160.1710.0 g0.0624
Deuterium Oxide (D₂O)20.03100 mL-
Sodium Metal22.990.57 g0.025

Procedure:

  • A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with pimelic acid (10.0 g, 0.0624 mol).

  • Deuterium oxide (100 mL) is added to the flask.

  • Under an inert atmosphere (e.g., argon or nitrogen), small, freshly cut pieces of sodium metal (0.57 g, 0.025 mol) are cautiously added to the stirred solution. This in situ generates sodium deuteroxide (NaOD), the base catalyst. Caution: The reaction of sodium with D₂O is exothermic and produces flammable deuterium gas.

  • The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained at this temperature for 24-48 hours to ensure complete H-D exchange at the α-positions.

  • After cooling to room temperature, the reaction is carefully quenched by the slow addition of 1 M DCl in D₂O until the solution is acidic (pH ~1-2), checked with pH paper.

  • The D₂O is removed under reduced pressure using a rotary evaporator.

  • The resulting solid residue is redissolved in a minimal amount of hot D₂O and allowed to recrystallize by cooling in an ice bath.

  • The crystalline Pimelic acid-d4 is collected by vacuum filtration, washed with a small amount of cold D₂O, and dried under high vacuum to a constant weight.

Quantitative Data for Step 1:

ParameterValue
Theoretical Yield~10.2 g
Expected Deuterium Incorporation>95%
Physical AppearanceWhite crystalline solid
Step 2: Synthesis of this compound

This protocol describes the Fischer esterification of Pimelic acid-d4 to yield the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Pimelic acid-d4164.2010.0 g0.0609
Methanol32.04125 mL-
p-Toluenesulfonic acid172.201.0 g0.0058
Sodium Bicarbonate84.01As needed-

Procedure:

  • To a 250 mL round-bottom flask containing Pimelic acid-d4 (10.0 g, 0.0609 mol) is added methanol (125 mL) and p-toluenesulfonic acid (1.0 g, 0.0058 mol).[1]

  • The flask is equipped with a reflux condenser, and the mixture is heated to reflux with stirring for 7 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.[1]

  • The excess methanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether (150 mL) and washed successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude this compound.

  • Purification is achieved by vacuum distillation to afford the pure product.

Quantitative Data for Step 2:

ParameterValueReference
Yield~98%[1]
Purity (by GC)>99%[1]
Boiling Point121-122 °C at 11 mmHg
AppearanceColorless liquid

Visualized Workflows

The following diagrams illustrate the key experimental workflows for the synthesis of this compound.

Deuteration_Workflow start Start reactants Charge flask with Pimelic Acid and D₂O start->reactants add_na Add Sodium metal under inert atmosphere reactants->add_na reflux Reflux for 24-48 hours add_na->reflux quench Cool and quench with DCl/D₂O reflux->quench evaporate Remove D₂O via rotary evaporation quench->evaporate recrystallize Recrystallize from hot D₂O evaporate->recrystallize filter_dry Filter and dry under vacuum recrystallize->filter_dry product Pimelic Acid-d4 filter_dry->product

Caption: Experimental workflow for the synthesis of Pimelic Acid-d4.

Esterification_Workflow start Start reactants Combine Pimelic Acid-d4, Methanol, and p-TsOH start->reactants reflux Reflux for 7 hours reactants->reflux evaporate Remove excess Methanol reflux->evaporate workup Dissolve in ether and perform aqueous washes evaporate->workup dry Dry organic layer and evaporate solvent workup->dry distill Purify by vacuum distillation dry->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of high-purity this compound. The protocols are based on established chemical transformations and are suitable for implementation in a standard organic chemistry laboratory. The provided quantitative data and visual workflows are intended to assist researchers in the successful synthesis of this important isotopically labeled compound for their analytical and research needs.

References

Dimethyl pimelate-d4 molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dimethyl Pimelate-d4

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of dimethyl pimelate. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis and as tracers in metabolic studies. This document covers its physicochemical properties, synthesis, and applications, with a focus on its role as an internal standard in mass spectrometry-based assays.

Physicochemical Properties

This compound is a stable, non-radioactive isotopically labeled compound. The incorporation of four deuterium atoms results in a higher molecular weight compared to its non-labeled counterpart, which is the key feature for its use in isotope dilution mass spectrometry. A summary of the key physicochemical properties for both dimethyl pimelate and its deuterated form is presented below.

PropertyDimethyl pimelateThis compound
Molecular Formula C9H16O4[1][2]C9H12D4O4[3]
Molecular Weight 188.22 g/mol [1][2]192.25 g/mol
Exact Mass 188.1049 g/mol 192.129 g/mol
Density 1.041 g/mL at 25 °C1.0 ± 0.1 g/cm3
Boiling Point 121-122 °C at 11 mmHg250.3 ± 0.0 °C at 760 mmHg
Refractive Index n20/D 1.4311.427
CAS Number 1732-08-7120811-82-7

Experimental Protocols

Synthesis of Dimethyl Pimelate

A common method for the synthesis of dimethyl pimelate is the esterification of pimelic acid with methanol. A typical laboratory-scale procedure is as follows:

Materials:

  • Pimelic acid (5000 g)

  • Methanol (25000 ml)

  • p-Toluenesulfonic acid (200 g)

  • Sodium carbonate (300 g)

Procedure:

  • In a 50-liter glass reactor equipped with a stirrer and a thermometer, combine pimelic acid, methanol, and p-toluenesulfonic acid.

  • Initiate stirring and heat the mixture to reflux for 7 hours. The reaction progress can be monitored by sampling to ensure the pimelic acid is consumed (less than 0.5% remaining).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the p-toluenesulfonic acid by adding sodium carbonate.

  • Filter the mixture and remove the methanol from the filtrate to obtain crude dimethyl pimelate.

  • Purify the crude product by high-vacuum distillation. At an oil bath temperature of 110°C and a vacuum of 42 Pa, the dimethyl pimelate will distill at a gas-phase temperature of 74°C.

This protocol can be adapted for the synthesis of this compound by using a deuterated precursor, such as pimelic acid-d4.

Another synthetic route involves the reaction of cyclohexanone with dimethyl carbonate in the presence of a solid base catalyst, such as MgO. This method proceeds through a carbomethoxycyclohexanone intermediate.

Applications in Research and Drug Development

Dimethyl pimelate is a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and lubricants. It has also been utilized as an internal standard for the analysis of phthalates.

The deuterated form, This compound , is primarily used as an internal standard in quantitative analyses using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response. The impact of deuteration on the pharmacokinetic and metabolic properties of a drug is a consideration during drug development.

Workflow for Quantitative Analysis using this compound

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a quantitative analytical method.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) IS_Spike Spike with This compound (IS) Sample->IS_Spike Extraction Analyte Extraction (e.g., LLE, SPE) IS_Spike->Extraction LC Chromatographic Separation (LC) Extraction->LC MS Mass Spectrometric Detection (MS/MS) LC->MS Integration Peak Integration (Analyte and IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantitation Quantitation using Calibration Curve Ratio->Quantitation

Caption: Workflow for quantitative analysis using an internal standard.

References

Physical properties of Dimethyl pimelate-d4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of Dimethyl Pimelate-d4

Introduction

This compound is the deuterium-labeled version of Dimethyl pimelate.[1][2][3] Stable isotope-labeled compounds, such as this compound, serve critical roles in research, particularly as tracers for quantification and as internal standards for analyses using nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The introduction of deuterium can potentially influence the pharmacokinetic and metabolic profiles of molecules, a factor of considerable interest in drug development.[4] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental protocols for its synthesis and analysis.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound and its non-labeled counterpart, Dimethyl pimelate. This data is essential for handling, storage, and application in a research setting.

PropertyThis compoundDimethyl pimelate (Unlabeled)
CAS Number 120811-82-71732-08-7
Molecular Formula C₉H₁₂D₄O₄C₉H₁₆O₄
Molecular Weight 192.25 g/mol 188.22 g/mol
Appearance Typically solid at room temperatureClear, colorless to slightly yellow liquid
Melting Point -21°C
Boiling Point 250.3 ± 0.0 °C at 760 mmHg121-122 °C at 11 mmHg
Density 1.0 ± 0.1 g/cm³1.041 g/mL at 25 °C
Flash Point 105.4 ± 16.9 °C105.4 °C
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C0.0219 mmHg at 25°C
Refractive Index 1.427n20/D 1.431
Solubility Soluble in ethanol, benzene, and ether. Slightly soluble in water.
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.Store at 0-8 °C. Recommended in a cool, dark place below 15°C.
InChI Key SHWINQXIGSEZAP-UHFFFAOYSA-NSHWINQXIGSEZAP-UHFFFAOYSA-N

Experimental Protocols

Synthesis of Dimethyl Pimelate (Unlabeled)

While a specific protocol for this compound is not detailed in the provided results, the synthesis of its unlabeled analog offers a foundational methodology. The common method is the esterification of pimelic acid with methanol.

Materials:

  • Pimelic acid

  • Methanol

  • p-toluenesulfonic acid (catalyst)

  • Sodium carbonate (for neutralization)

Procedure:

  • Reaction Setup: In a 50-liter glass reactor equipped with a stirrer and thermometer, combine 5.0 kg of pimelic acid, 25 L of methanol, and 200 g of p-toluenesulfonic acid.

  • Esterification: Begin stirring and heat the mixture to reflux for 7 hours. The reaction progress is monitored until the pimelic acid concentration is below 0.5%.

  • Neutralization: Cool the mixture to room temperature and add 300 g of sodium carbonate to neutralize the p-toluenesulfonic acid catalyst.

  • Filtration: Filter the mixture to remove solids.

  • Solvent Removal: Remove the excess methanol from the filtrate by distillation to yield crude dimethyl pimelate.

  • Purification: Purify the crude product via high-vacuum distillation. At a vacuum of 42 Pa and an oil bath temperature of 110°C, the pure dimethyl pimelate is collected at a gas-phase temperature of 74°C. This process typically yields a product with a purity of 99.8%.

Analytical Characterization

The identity and purity of Dimethyl pimelate and its deuterated analogs are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the molecular structure. For this compound, NMR is also used to confirm the location and extent of deuterium incorporation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to assess the purity of the compound. For the deuterated standard, GC-MS or LC-MS is the primary application for its use as an internal standard in quantitative analysis.

Visualizations

Logical Relationship and Applications

The following diagram illustrates the relationship between Dimethyl pimelate and its deuterated form, highlighting their distinct primary applications in research and industry.

cluster_0 Pimelic Acid Derivatives cluster_1 Applications DMP Dimethyl Pimelate App_DMP Intermediate for: - Pharmaceuticals - Perfumes - Lubricants DMP->App_DMP Used as DMPd4 This compound App_DMPd4 Internal Standard for: - NMR Analysis - GC-MS / LC-MS - Pharmacokinetic Tracing DMPd4->App_DMPd4 Used as

Caption: Relationship between Dimethyl Pimelate and its d4 analog.

Experimental Workflow: Synthesis and Purification

This diagram outlines the step-by-step workflow for the synthesis and purification of Dimethyl pimelate via esterification.

start Reactants: Pimelic Acid, Methanol, p-toluenesulfonic acid reaction Esterification: Stirring & Reflux (7h) start->reaction neutralize Neutralization: Add Sodium Carbonate reaction->neutralize filter Filtration neutralize->filter distill1 Solvent Removal: Distill off Methanol filter->distill1 crude Crude Dimethyl Pimelate distill1->crude distill2 Purification: High-Vacuum Distillation crude->distill2 end Pure Dimethyl Pimelate (>99%) distill2->end

Caption: Workflow for the synthesis of Dimethyl Pimelate.

References

Deuterated Dimethyl Pimelate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of modern analytical chemistry and drug development, precision and accuracy are paramount. Deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium, have emerged as indispensable tools, particularly in mass spectrometry-based quantitative analysis and metabolic research. This technical guide provides an in-depth overview of the core uses, experimental methodologies, and applications of deuterated dimethyl pimelate, with a focus on its role as an internal standard and a tracer for researchers, scientists, and drug development professionals.

Core Applications of Deuterated Dimethyl Pimelate

Deuterated dimethyl pimelate, most commonly available as dimethyl pimelate-d4, serves two primary functions in scientific research:

  • Internal Standard for Quantitative Analysis: Its most prevalent use is as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of pimelic acid and other dicarboxylic acids in complex biological matrices.[1] The principle lies in the chemical identity of the deuterated and non-deuterated analogues, which ensures they exhibit nearly identical behavior during sample preparation, chromatography, and ionization. However, their mass difference allows for their distinct detection by the mass spectrometer, enabling correction for analytical variability.

  • Tracer in Metabolic Studies: Deuterated compounds are valuable as tracers to investigate the pharmacokinetic and metabolic profiles of molecules.[1] By introducing a deuterated version of a compound into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental chemical properties. This is crucial in drug development for understanding the fate of a drug candidate or its metabolites.[2][3]

Synthesis of Deuterated Dimethyl Pimelate

While specific synthesis routes for commercially available deuterated dimethyl pimelate are often proprietary, the general principles for synthesizing deuterated dicarboxylic acid esters involve a few key approaches:

  • Esterification of Deuterated Pimelic Acid: A common method involves the direct esterification of pimelic acid-d4 with methanol in the presence of an acid catalyst, such as p-toluenesulfonic acid.[4] The reaction mixture is typically refluxed, followed by neutralization and purification by distillation.

  • Deuteration of Dimethyl Pimelate Precursors: Another strategy involves the deuteration of a precursor molecule followed by conversion to dimethyl pimelate. For instance, a precursor containing a double or triple bond can undergo catalytic deuteration using deuterium gas (D2) and a catalyst like palladium on carbon.

Quantitative Analysis Using Deuterated Dimethyl Pimelate as an Internal Standard

The use of deuterated dimethyl pimelate as an internal standard is a cornerstone of accurate quantification of dicarboxylic acids in biological samples such as plasma, urine, and tissue homogenates.

Logical Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for using deuterated dimethyl pimelate as an internal standard in a quantitative mass spectrometry-based analysis.

workflow Workflow for Quantitative Analysis Using a Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Spike with known amount of Deuterated Dimethyl Pimelate (IS) Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction of Analytes and IS Add_IS->Extraction Derivatization Chemical Derivatization (e.g., Esterification, Silylation) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Integration Peak Area Integration for Analyte and IS Analysis->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Quantify Analyte Concentration using a Calibration Curve Ratio->Calibration

Caption: Workflow for quantitative analysis using an internal standard.

Data Presentation: Performance Characteristics of Dicarboxylic Acid Analysis

The following table summarizes typical performance characteristics for analytical methods used for the quantification of dicarboxylic acids, where a deuterated internal standard like deuterated dimethyl pimelate would be employed.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) ≤ 2 ng m⁻³ (for atmospheric aerosols)0.05 µmol/L
Limit of Quantification (LOQ) Typically in the low ng/mL range0.1 µmol/L
Linearity (R²) > 0.99> 0.99
Precision (RSD%) ≤ 10%≤ 7.5%
Recovery Typically > 85%Typically > 90%

Note: These values are representative of methods for dicarboxylic acid analysis and may vary depending on the specific analyte, matrix, and instrumentation.

Experimental Protocols

Below are detailed, synthesized protocols for the use of deuterated dimethyl pimelate in quantitative analysis.

Protocol 1: GC-MS Analysis of Pimelic Acid in Urine

This protocol outlines the steps for the quantitative analysis of pimelic acid in urine samples using deuterated dimethyl pimelate as an internal standard, followed by esterification and GC-MS analysis.

1. Materials and Reagents:

  • Urine samples

  • Deuterated dimethyl pimelate (Internal Standard solution in methanol)

  • Pimelic acid (for calibration standards)

  • Hydrochloric acid (HCl)

  • n-Butanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Sample Preparation:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
  • To a 1 mL aliquot of urine in a glass tube, add a known amount (e.g., 50 µL of a 10 µg/mL solution) of the deuterated dimethyl pimelate internal standard solution.
  • Acidify the sample by adding 100 µL of concentrated HCl.
  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.
  • Centrifuge at 3000 x g for 5 minutes to separate the layers.
  • Transfer the upper organic layer to a clean glass tube.
  • Repeat the extraction (steps 4-6) and combine the organic layers.
  • Dry the combined organic extract over anhydrous sodium sulfate.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization (Esterification):

  • To the dried residue, add 200 µL of 3 N HCl in n-butanol.
  • Cap the tube tightly and heat at 65°C for 20 minutes.
  • Cool the sample to room temperature and evaporate the reagent under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

4. GC-MS Analysis:

  • Injection Volume: 1 µL
  • Injector Temperature: 250°C
  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Ion Source Temperature: 230°C
  • MS Quadrupole Temperature: 150°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the butyl ester of pimelic acid and its deuterated internal standard.

5. Quantification:

  • Prepare a calibration curve by spiking blank urine with known concentrations of pimelic acid and a constant amount of the deuterated internal standard, and process them alongside the samples.
  • Calculate the peak area ratio of the analyte to the internal standard for both the calibration standards and the samples.
  • Determine the concentration of pimelic acid in the samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: LC-MS/MS Analysis of Dicarboxylic Acids in Plasma

This protocol describes the analysis of dicarboxylic acids, including pimelic acid, in plasma using deuterated dimethyl pimelate as an internal standard with LC-MS/MS.

1. Materials and Reagents:

  • Plasma samples

  • Deuterated dimethyl pimelate (Internal Standard solution in methanol)

  • Dicarboxylic acid standards

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS/MS system with a C18 reversed-phase column

2. Sample Preparation:

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the deuterated dimethyl pimelate internal standard solution.
  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
  • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Injection Volume: 5 µL
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: A suitable gradient to separate the dicarboxylic acids of interest (e.g., start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate).
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode depending on the derivatization (if any) and analyte.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each dicarboxylic acid and the deuterated internal standard.

4. Quantification:

  • Follow the same quantification strategy as described in the GC-MS protocol, using a calibration curve prepared in a blank plasma matrix.

Metabolic Fate of Pimelic Acid

Pimelic acid is a known intermediate in several metabolic pathways, most notably in the biosynthesis of biotin in some bacteria. The use of deuterated pimelic acid or its esters, like dimethyl pimelate, can serve as a tracer to study these pathways. By introducing the labeled compound, researchers can follow the incorporation of the deuterium label into downstream metabolites, providing insights into the activity and regulation of the pathway.

Logical Relationship in Metabolic Tracing

The following diagram illustrates the concept of using a deuterated tracer to follow a metabolic pathway.

metabolic_tracing Metabolic Tracing with a Deuterated Compound Deuterated_Compound Deuterated Dimethyl Pimelate (Tracer) Biological_System Introduction into Biological System (e.g., cell culture, animal model) Deuterated_Compound->Biological_System Metabolic_Pathway Metabolic Pathway (e.g., Biotin Synthesis) Biological_System->Metabolic_Pathway Metabolite_A Intermediate Metabolite A (Unlabeled) Metabolite_B Intermediate Metabolite B (Unlabeled) Final_Product Final Product (e.g., Biotin, Unlabeled) Labeled_Metabolite_A Labeled Metabolite A (Contains Deuterium) Metabolic_Pathway->Labeled_Metabolite_A Incorporation Metabolite_A->Metabolite_B Metabolite_B->Final_Product Labeled_Metabolite_B Labeled Metabolite B (Contains Deuterium) Labeled_Metabolite_A->Labeled_Metabolite_B Analysis Mass Spectrometry Analysis of Metabolites Labeled_Metabolite_A->Analysis Detection of Deuterium Label Labeled_Final_Product Labeled Final Product (Contains Deuterium) Labeled_Metabolite_B->Labeled_Final_Product Labeled_Metabolite_B->Analysis Detection of Deuterium Label Labeled_Final_Product->Analysis Detection of Deuterium Label

Caption: Conceptual flow of metabolic tracing.

Deuterated dimethyl pimelate is a powerful and versatile tool for researchers in analytical chemistry and drug development. Its primary application as an internal standard in mass spectrometry-based methods provides the accuracy and precision required for the reliable quantification of dicarboxylic acids in complex biological matrices. Furthermore, its use as a metabolic tracer offers a means to elucidate the intricate pathways of metabolism. The detailed protocols and conceptual frameworks provided in this guide are intended to equip scientists with the necessary knowledge to effectively integrate deuterated dimethyl pimelate into their research, ultimately contributing to advancements in their respective fields.

References

Chemical Identification and Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Safety of Dimethyl Pimelate-d4

Disclaimer: Specific safety data for this compound is limited. This guide is based on the safety data available for the non-deuterated form, Dimethyl pimelate (CAS 1732-08-7). The substitution of hydrogen with deuterium is generally not expected to significantly alter the chemical's primary hazards. Researchers should handle the deuterated compound with the same precautions as the non-deuterated form.

This compound is the deuterated analog of Dimethyl pimelate.[1] It is primarily used as a tracer or an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Table 1: Physical and Chemical Properties of Dimethyl Pimelate

PropertyValueSource
Synonyms Dimethyl heptanedioate; Heptanedioic acid, dimethyl ester[2]
CAS Number 1732-08-7
Molecular Formula C₉H₁₆O₄[3]
Molecular Weight 188.22 g/mol
Appearance Clear, colorless liquid
Odor Odorless
Boiling Point 121-122 °C @ 11 mmHg
Density 1.041 g/mL at 25 °C
Refractive Index n20/D 1.431
Flash Point > 112 °C / > 233.6 °F
Water Solubility Limited solubility
Other Solubilities Soluble in organic solvents

Hazard Identification and Toxicological Information

The toxicological properties of Dimethyl pimelate have not been fully investigated. It is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008. However, caution is advised as it may cause eye, skin, respiratory, and digestive tract irritation.

Table 2: Health Hazard Summary

HazardDescriptionSource
Eye Irritation May cause eye irritation.
Skin Irritation May cause skin irritation.
Inhalation May cause respiratory tract irritation.
Ingestion May cause irritation of the digestive tract.
Carcinogenicity Not listed by ACGIH, IARC, NTP, or CA Prop 65.
Acute Toxicity No acute toxicity information is available for this product.

Experimental Protocols & Safety Procedures

Detailed experimental protocols for toxicity studies are not available in the provided safety data sheets. The information below summarizes the recommended safety procedures for handling Dimethyl pimelate.

First Aid Measures

A systematic approach to first aid is crucial in case of accidental exposure. The following workflow outlines the recommended procedures.

FirstAid_Workflow cluster_Exposure Exposure Event cluster_Assessment Initial Assessment cluster_Procedures First Aid Procedures Exposure Exposure Occurs AssessRoute Identify Route of Exposure Exposure->AssessRoute EyeContact Eye Contact: - Immediately flush with water for 15 mins. - Lift upper and lower eyelids. - Get medical aid. AssessRoute->EyeContact Eyes SkinContact Skin Contact: - Flush skin with plenty of water for 15 mins. - Remove contaminated clothing. - Get medical aid. AssessRoute->SkinContact Skin Inhalation Inhalation: - Move to fresh air. - If not breathing, give artificial respiration. - If breathing is difficult, give oxygen. - Get medical aid. AssessRoute->Inhalation Inhalation Ingestion Ingestion: - Do NOT induce vomiting. - Rinse mouth, drink 2-4 cups of milk or water. - Never give anything by mouth to an unconscious person. - Get medical aid. AssessRoute->Ingestion Ingestion SpillResponse_Workflow cluster_Spill Spill Event cluster_Control Immediate Actions cluster_Containment Containment & Cleanup Spill Spill Detected EnsureVentilation Ensure Adequate Ventilation Spill->EnsureVentilation WearPPE Use Proper Personal Protective Equipment Spill->WearPPE Absorb Absorb spill with inert, non-combustible material (e.g., sand, earth, vermiculite) EnsureVentilation->Absorb WearPPE->Absorb NoCombustibles Do NOT use combustible materials (e.g., sawdust) Absorb->NoCombustibles Collect Sweep up and shovel into suitable, closed containers for disposal Absorb->Collect

References

A Technical Guide to the Commercial Sourcing and Application of Dimethyl Pimelate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the commercial availability of Dimethyl pimelate-d4, a crucial deuterated internal standard for mass spectrometry-based quantitative analysis. It is intended to assist researchers, scientists, and professionals in drug development in sourcing this compound and implementing its use in their analytical workflows. This document outlines key product specifications from various suppliers, details a representative experimental protocol for its application, and visualizes the underlying analytical principles.

Commercial Supplier Analysis

This compound (CAS No. 120811-82-7) is available from several reputable chemical suppliers specializing in stable isotope-labeled compounds. The following table summarizes the product specifications from a selection of prominent vendors to facilitate a comparative assessment for procurement.

Supplier Catalog Number Purity Isotopic Purity/Enrichment Available Quantities Notes
MedChemExpress HY-W001472SNot explicitly stated, Certificate of Analysis availableNot explicitly stated1 mg, inquire for bulkStates the compound can be used as an internal standard for NMR, GC-MS, or LC-MS.[1][2]
Invivochem V63433≥98%Not explicitly stated500mg, 1g, inquire for bulkProvides some physical properties and storage conditions.[3]
C/D/N Isotopes D-6811Not explicitly stated98 atom % D0.25 g, 0.5 gProvides the chemical formula with deuterium placement.[4]

Note: Pricing information is generally available upon request from the suppliers. Purity and isotopic enrichment are typically detailed in the Certificate of Analysis provided with the product.

Application as an Internal Standard in Mass Spectrometry

This compound serves as an excellent internal standard for the quantification of its non-labeled counterpart, dimethyl pimelate, and structurally related analytes in complex matrices. The core principle of its use lies in isotope dilution mass spectrometry, where a known quantity of the deuterated standard is added to a sample at the beginning of the analytical workflow. The near-identical physicochemical properties of the deuterated and non-deuterated forms ensure they behave similarly during sample preparation, chromatography, and ionization. Any analyte loss during these steps is mirrored by a proportional loss of the internal standard, enabling accurate and precise quantification by comparing the mass spectrometric signal ratios of the analyte to the internal standard.

Below is a logical workflow for the utilization of this compound as an internal standard in a typical quantitative analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_calibration Calibration Sample Biological or Environmental Sample Add_IS Spike with known amount of This compound Sample->Add_IS Extraction Analyte Extraction (e.g., LLE, SPE) Add_IS->Extraction Derivatization Derivatization (optional) Extraction->Derivatization GCMS_LCMS GC-MS or LC-MS Analysis Derivatization->GCMS_LCMS Peak_Integration Peak Area Integration (Analyte and IS) GCMS_LCMS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Standards Prepare Calibration Standards (Analyte + constant IS) Cal_Curve Generate Calibration Curve (Ratio vs. Concentration) Cal_Curve->Quantification

Workflow for Quantitative Analysis using a Deuterated Internal Standard.

Experimental Protocol: Quantification of an Analyte using this compound by GC-MS

The following is a representative, detailed protocol for the quantification of a target analyte in a biological matrix using this compound as an internal standard. This protocol should be optimized based on the specific analyte and matrix.

1. Materials and Reagents

  • This compound (from a commercial supplier)

  • Target analyte (analytical standard)

  • Biological matrix (e.g., plasma, urine)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • Derivatization agent (if necessary, e.g., BSTFA with 1% TMCS)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts (2 mL)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

2. Preparation of Standard and Stock Solutions

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the target analyte and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution 1:100 with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking the appropriate biological matrix with known concentrations of the analyte stock solution. A typical concentration range might be 10, 50, 100, 500, and 1000 ng/mL.

3. Sample Preparation

  • To 100 µL of each calibration standard, quality control sample, and unknown sample in a microcentrifuge tube, add 10 µL of the working internal standard solution (10 µg/mL).

  • Vortex briefly to mix.

  • Add 500 µL of ethyl acetate for liquid-liquid extraction.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • Transfer the dried extract to a clean autosampler vial insert.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • If derivatization is required for GC-MS analysis, add 50 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of acetonitrile. Cap the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature before placing it in the autosampler.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for the analyte and the internal standard.

5. Data Analysis and Quantification

  • Integrate the peak areas of the selected ions for both the analyte and this compound.

  • Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

The following diagram illustrates the logical relationship in the quantification process.

G cluster_input Inputs cluster_processing Processing cluster_calibration Calibration cluster_output Output Analyte_Signal Analyte Peak Area Ratio Calculate Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal IS (this compound) Peak Area IS_Signal->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Concentration Analyte Concentration Cal_Curve->Concentration

Quantitative Analysis Logic Flow.

References

A Comprehensive Technical Guide to the Stability and Storage of Dimethyl Pimelate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Dimethyl pimelate-d4. Given the limited direct stability data on this specific deuterated compound, this document integrates general principles of chemical stability, information on the non-deuterated analogue, and data from structurally related diesters to offer a robust framework for handling and storage.

Executive Summary

This compound is a deuterated form of Dimethyl pimelate, a versatile diester used in various research and development applications. The stability of this isotopically labeled compound is critical for its use as an internal standard and in tracer studies, where its chemical integrity directly impacts the accuracy of experimental results. This guide outlines the key factors affecting its stability, provides recommended storage conditions, and details experimental protocols for its stability assessment.

Chemical Stability Profile

The stability of this compound is influenced by its molecular structure and external environmental factors. While specific stability studies on the deuterated form are not extensively published, the stability of the non-deuterated Dimethyl pimelate provides a strong baseline for its expected behavior.

General Stability: Dimethyl pimelate is considered stable under normal laboratory conditions.[1] However, its ester functional groups are susceptible to degradation under certain conditions.

Factors Influencing Stability:

  • pH: As an ester, this compound is prone to hydrolysis under both acidic and basic conditions. This process would lead to the formation of monomethyl pimelate-d4 and pimelic acid-d4, and methanol.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and potential thermal decomposition.

  • Light: Exposure to ultraviolet (UV) radiation may induce photodegradation. Studies on similar diesters, such as phthalates, have shown that UV light can lead to the cleavage of ester bonds and other photochemical reactions.[2][3]

  • Oxidizing and Reducing Agents: Contact with strong oxidizing or reducing agents should be avoided as they can react with the ester functional groups.[1]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended. These are based on information for the non-deuterated compound and general guidelines for the storage of deuterated compounds.[4]

ParameterRecommended ConditionRationale
Temperature 0-8 °C for long-term storage. Room temperature may be suitable for short-term use.To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation.
Container Tightly sealed, amber glass vials or bottles.To protect from moisture and light.
Environment Store in a dry, cool, and well-ventilated place.To avoid exposure to moisture and high temperatures.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, potential routes can be inferred from the chemistry of diesters. The primary degradation pathway is likely hydrolysis. Photodegradation is another potential route if the compound is exposed to light.

G Potential Degradation Pathways of this compound DMPd4 This compound MMPd4 Monomethyl pimelate-d4 DMPd4->MMPd4 Hydrolysis (Acid/Base) Methanol Methanol DMPd4->Methanol Hydrolysis (Acid/Base) Photo_Products Photodegradation Products DMPd4->Photo_Products Photodegradation (UV Light) PAd4 Pimelic acid-d4 MMPd4->PAd4 Hydrolysis (Acid/Base)

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of forced degradation studies can be performed. These studies expose the compound to stress conditions to identify potential degradation products and develop stability-indicating analytical methods.

General Workflow for Stability Testing

The following workflow outlines a systematic approach to assessing the stability of this compound.

G Workflow for this compound Stability Testing cluster_0 Preparation cluster_1 Forced Degradation Studies cluster_2 Analysis cluster_3 Evaluation Prep Prepare Stock Solution of this compound Hydrolysis Acid/Base Hydrolysis Prep->Hydrolysis Oxidation Oxidative Stress Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo Analysis Analyze Samples by HPLC/UPLC-MS Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Identify Degradants and Determine Degradation Rate Analysis->Evaluation

Caption: A general workflow for conducting stability testing on this compound.

Forced Hydrolysis Study

Objective: To assess the stability of this compound in acidic and basic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Acetonitrile or Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL.

  • For acidic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a suitable container.

  • For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a suitable container.

  • Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of water.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method to quantify the amount of remaining this compound and identify any degradation products.

Photostability Study

Objective: To evaluate the impact of light exposure on the stability of this compound.

Materials:

  • This compound solution (in a photochemically inert solvent like acetonitrile or water)

  • Photostability chamber with a calibrated light source (providing both UV and visible light)

  • Control samples wrapped in aluminum foil to protect from light

  • HPLC-UV/MS system

Procedure:

  • Place the sample solution in a photochemically transparent container within the photostability chamber.

  • Expose the sample to a controlled light source as per ICH Q1B guidelines.

  • Place the control sample, protected from light, in the same chamber to monitor for any temperature-induced degradation.

  • At specified time intervals, withdraw aliquots from both the exposed and control samples.

  • Analyze the samples by HPLC-UV/MS to determine the extent of photodegradation.

Data Presentation for Stability Studies

The results of the stability studies should be tabulated to facilitate comparison and analysis. The following table provides a template for recording data from a stability study of this compound.

ConditionTime Point (hours)Concentration of this compound (µg/mL)% RemainingDegradation Products Detected
Control (Room Temp, Dark) 0100
24
48
0.1 M HCl at 60°C 0100
2
4
8
24
0.1 M NaOH at 60°C 0100
2
4
8
24
Photostability (ICH Q1B) 0100
TBD

Conclusion

While this compound is expected to be a stable compound under recommended storage conditions, its susceptibility to hydrolysis and potential photodegradation necessitates careful handling and storage. The guidelines and experimental protocols provided in this technical guide offer a comprehensive framework for researchers and drug development professionals to ensure the integrity of this compound in their studies. Conducting stability studies as outlined will provide valuable data to establish a definitive shelf-life and understand its degradation profile.

References

Methodological & Application

Application Notes and Protocols for NMR Spectroscopy with Dimethyl pimelate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl pimelate-d4 is the deuterium-labeled version of Dimethyl pimelate. In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, it serves as a valuable tool, primarily as an internal standard for quantitative analysis (qNMR).[1] The replacement of specific protons with deuterium atoms renders those sites "invisible" in standard ¹H NMR spectroscopy, while introducing a signal in ²H (deuterium) NMR. This property is highly advantageous for preventing signal overlap with the analyte of interest and for providing a reference signal for quantification.

These application notes provide detailed protocols for the use of this compound in NMR spectroscopy, covering sample preparation, data acquisition, and processing for both qualitative and quantitative analyses.

Key Applications

  • Internal Standard for Quantitative ¹H NMR (qNMR): The primary application of this compound is as an internal standard. Its deuterated methylene protons do not produce signals in the ¹H NMR spectrum, thus avoiding interference with the signals of the analyte being quantified. The well-defined singlet from the two methyl groups can be used as the reference signal.

  • Tracer for Metabolic Studies: In specific research contexts, this compound can be used as a tracer to follow the metabolic fate of pimelic acid or related structures within biological systems.

  • Chemical Shift Reference in ²H NMR: For studies involving deuterium NMR, this compound can serve as a chemical shift reference.

Data Presentation: NMR Spectral Data Summary

The following tables summarize the expected NMR chemical shifts for Dimethyl pimelate and its deuterated analog, this compound. The data for the non-deuterated compound is based on experimental values, which provide a reference for understanding the spectra of the deuterated version.

Table 1: ¹H NMR Chemical Shift Data for Dimethyl pimelate (non-deuterated)

ProtonsChemical Shift (ppm)MultiplicityIntegration
-OCH₃~3.67Singlet6H
α-CH₂~2.32Triplet4H
β-CH₂~1.65Quintet4H
γ-CH₂~1.36Quintet2H

Solvent: CDCl₃, Reference: TMS (0 ppm). Data is compiled from publicly available spectra.[2]

Table 2: Expected ¹H and ¹³C NMR Data for this compound

NucleusPositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Notes
¹H-OCH₃~3.67N/ASharp singlet, ideal for quantification.
¹Hα-CD₂Not observedN/ADeuterated, no signal in ¹H NMR.
¹Hβ-CH₂~1.65N/ASignal will appear as a triplet due to coupling with only the γ-CH₂.
¹Hγ-CH₂~1.36N/ASignal will appear as a quintet.
¹³CC=O~174~174
¹³C-OCH₃N/A~51.5
¹³Cα-CD₂N/A~34Signal will be a triplet due to ¹³C-²H coupling and will have a lower intensity.
¹³Cβ-CH₂N/A~24.8
¹³Cγ-CH₂N/A~28.9

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The ¹³C signal for the deuterated carbon (α-CD₂) will be split into a multiplet (typically a triplet for a CD₂ group) due to C-D coupling and will have a significantly lower intensity in a proton-decoupled ¹³C NMR spectrum.[3]

Experimental Protocols

Protocol 1: Quantitative ¹H NMR (qNMR) using this compound as an Internal Standard

This protocol outlines the steps for determining the concentration or purity of an analyte using this compound as an internal standard.

1. Materials:

  • Analyte of interest

  • This compound (high purity)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) of high purity

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • NMR tubes

2. Sample Preparation:

  • Weighing: Accurately weigh a known amount of the analyte and this compound into a clean, dry vial. The molar ratio of the internal standard to the analyte should ideally be around 1:1.

  • Dissolution: Dissolve the weighed solids in a precise volume of the chosen deuterated NMR solvent. Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer: Transfer an appropriate amount of the solution (typically 0.6-0.7 mL) to a clean, dry NMR tube.

3. NMR Data Acquisition:

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Acquisition Parameters for Quantification:

    • Pulse Angle: Use a 90° pulse for maximum signal intensity.

    • Relaxation Delay (d1): This is a critical parameter. Set the relaxation delay to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard's protons to be integrated. A conservative value of 30-60 seconds is often used if T₁ values are unknown.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).

    • Acquisition Time (at): Ensure the acquisition time is long enough to allow the FID to decay completely, typically 2-4 seconds.

    • Temperature: Maintain a constant temperature throughout the experiment.

4. Data Processing and Analysis:

  • Fourier Transform and Phasing: Apply a Fourier transform to the FID. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to the entire spectrum.

  • Integration: Integrate the well-resolved singlet of the -OCH₃ protons of this compound and a well-resolved signal from the analyte.

  • Calculation of Purity/Concentration: The purity or concentration of the analyte can be calculated using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: mass

    • Purity: Purity of the compound

    • analyte: Analyte of interest

    • IS: Internal Standard (this compound)

Protocol 2: ²H (Deuterium) NMR Spectroscopy of this compound

This protocol is for observing the deuterium signal of this compound, which can be useful for confirming deuteration or for use as a chemical shift reference in ²H NMR.

1. Materials:

  • This compound

  • Non-deuterated solvent (e.g., CHCl₃, DMSO)

  • NMR tubes

2. Sample Preparation:

  • Dissolve an appropriate amount of this compound in the non-deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Locking: It is generally recommended to run ²H NMR in an unlocked mode, especially when using a non-deuterated solvent.[4] If a lock is necessary, a separate deuterated solvent can be used in a coaxial insert.

    • Shimming: Shim the magnetic field on the proton signal of the solvent.

    • Tune and match the probe for the ²H frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.

    • Relaxation Delay (d1): Deuterium has a shorter T₁ than protons, so a shorter relaxation delay (e.g., 1-5 seconds) is often adequate.

    • Number of Scans (ns): A larger number of scans may be needed due to the lower gyromagnetic ratio of deuterium compared to protons.

    • Spectral Width: The chemical shift range of ²H is similar to ¹H.

4. Data Processing:

  • Apply a Fourier transform to the FID.

  • Phase the spectrum. The peak corresponding to the α-CD₂ of this compound should be observed around 2.32 ppm.

Mandatory Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Accurately weigh Analyte and this compound dissolve Dissolve in deuterated solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR tube dissolve->transfer setup Spectrometer Setup (Lock, Shim, Tune) transfer->setup acquire Acquire 1H NMR Data (Quantitative Parameters) setup->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity or Concentration integrate->calculate result Final Result calculate->result

Caption: Workflow for quantitative NMR (qNMR) using this compound as an internal standard.

Logical_Relationship cluster_compound This compound cluster_application Primary Application cluster_advantages Advantages in qNMR structure Structure: CH3OOC-(CD2)2-(CH2)3-COOCH3 properties Properties: - Deuterated at α-positions - ¹H NMR silent at α-positions - Stable singlet for -OCH3 structure->properties is Internal Standard properties->is qnmr Quantitative ¹H NMR (qNMR) qnmr->is no_overlap No signal overlap with analyte in the α-proton region is->no_overlap quant_signal Clean, sharp singlet for accurate integration is->quant_signal no_overlap->quant_signal known_conc Allows for precise determination of analyte concentration quant_signal->known_conc

Caption: Logical relationships of this compound's properties and its application in qNMR.

References

Application Notes and Protocols for Quantitative Analysis Using Dimethyl Pimelate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the use of Dimethyl pimelate-d4 as an internal standard in quantitative analytical methods, particularly in the fields of metabolomics and pharmacokinetics. This compound is the deuterated form of Dimethyl pimelate and is an ideal internal standard for mass spectrometry-based quantification techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its utility lies in its chemical similarity to endogenous dicarboxylic acid esters and other metabolites, while its mass difference allows for clear differentiation from the non-labeled analytes of interest.

The primary application of this compound is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response, thereby improving the accuracy and precision of quantitative results.[1]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as an internal standard for the quantification of a target analyte in a biological matrix (e.g., plasma). These are general procedures and must be optimized and validated for each specific application.

Protocol for Quantitative Analysis using GC-MS

This protocol describes the quantification of a hypothetical target analyte, "Analyte X," in human plasma using this compound as an internal standard.

a. Materials and Reagents

  • Human plasma (K2-EDTA)

  • Analyte X standard

  • This compound (Internal Standard)

  • Methanol (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Water (LC-MS grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine

  • Nitrogen gas

b. Sample Preparation

  • Thawing and Spiking: Thaw plasma samples on ice. In a 2 mL microcentrifuge tube, add 100 µL of plasma. Add 10 µL of this compound working solution (concentration to be optimized based on expected analyte concentration).

  • Protein Precipitation and Liquid-Liquid Extraction: Add 400 µL of cold methanol to the plasma sample to precipitate proteins. Vortex for 30 seconds. Add 1 mL of MTBE, vortex for 1 minute, and then add 250 µL of water and vortex for 30 seconds.

  • Phase Separation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Carefully transfer the upper organic layer (MTBE) to a new glass tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. Cap the tube tightly and incubate at 60°C for 60 minutes to form trimethylsilyl (TMS) derivatives.

  • Final Preparation: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with a micro-insert for analysis.

c. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp to 150°C at 10°C/min

    • Ramp to 300°C at 20°C/min, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Analyte X-TMS derivative: (Select 2-3 characteristic ions)

    • This compound-TMS derivative: (Select 2-3 characteristic ions)

d. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of Analyte X into a blank plasma matrix. Process these standards alongside the unknown samples using the same procedure.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of Analyte X to this compound against the concentration of Analyte X. Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol for Quantitative Analysis using LC-MS

This protocol outlines the quantification of a hypothetical polar "Analyte Y" in cell culture media using this compound as an internal standard.

a. Materials and Reagents

  • Cell culture medium

  • Analyte Y standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

b. Sample Preparation

  • Sample Collection and Spiking: Collect 100 µL of cell culture medium. Add 10 µL of this compound working solution.

  • Protein Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet proteins.

  • Final Preparation: Transfer the supernatant to an LC-MS vial for analysis.

c. LC-MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)

  • Column: ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for Analyte Y)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Analyte Y: (Determine precursor and product ions)

    • This compound: (Determine precursor and product ions)

d. Data Analysis and Quantification

The data analysis and quantification steps are similar to the GC-MS protocol, using the peak area ratio of Analyte Y to this compound to construct a calibration curve and determine the concentration in unknown samples.

Data Presentation

Quantitative data should be summarized in clear and concise tables. Below are examples of how to present calibration curve data and sample quantification results.

Table 1: Representative Calibration Curve Parameters for Analyte X in Plasma (GC-MS)

ParameterValue
Linearity (r²)> 0.995
Range1 - 1000 ng/mL
LLOQ1 ng/mL
Accuracy at LLOQ95%
Precision at LLOQ (CV%)< 15%

Table 2: Quantification of Analyte X in Patient Plasma Samples (GC-MS)

Sample IDPeak Area Ratio (Analyte X / DMP-d4)Calculated Concentration (ng/mL)
Patient 10.543125.6
Patient 21.287298.3
Patient 30.21148.9
QC Low0.10524.3 (Target: 25 ng/mL)
QC High3.250753.1 (Target: 750 ng/mL)

Visualizations

Diagrams are essential for illustrating experimental workflows and logical relationships. The following Graphviz DOT script generates a flowchart for the quantitative analysis workflow.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification cluster_result Results start Biological Sample (e.g., Plasma) spike Spike with this compound (IS) start->spike extract Protein Precipitation & Liquid-Liquid Extraction spike->extract dry Evaporation extract->dry deriv Derivatization (for GC-MS) dry->deriv analysis GC-MS or LC-MS Analysis deriv->analysis integrate Peak Integration analysis->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify Quantify Analyte Concentration ratio->quantify curve Generate Calibration Curve curve->quantify report Final Concentration Report quantify->report

Caption: Workflow for quantitative analysis using an internal standard.

Disclaimer: The protocols and data presented are for illustrative purposes only. Any analytical method must be fully validated according to the relevant regulatory guidelines to ensure accuracy, precision, selectivity, and robustness.

References

Application Notes and Protocols for Dimethyl pimelate-d4 in Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Dimethyl pimelate-d4 as a stable isotope tracer for investigating fatty acid metabolism and related biosynthetic pathways. The protocols outlined below are designed to be adaptable for various research applications, from basic science to drug development.

Introduction

This compound is a deuterium-labeled form of dimethyl pimelate, a seven-carbon dicarboxylic acid methyl ester. Upon cellular uptake and hydrolysis, it releases pimelic acid-d4, which can serve as a tracer for key metabolic pathways. Its primary application lies in tracing the flux through de novo fatty acid synthesis and the biotin biosynthesis pathway, where pimelic acid is a key precursor. The stable isotope label allows for the precise tracking and quantification of its metabolic fate using mass spectrometry.[1]

Core Applications

  • Metabolic Flux Analysis (MFA): Quantifying the rate of synthesis of fatty acids and biotin.

  • Drug Discovery and Development: Assessing the impact of therapeutic compounds on fatty acid and biotin metabolism.

  • Disease Research: Investigating metabolic dysregulation in diseases such as cancer, metabolic syndrome, and inherited metabolic disorders.

Featured Application: Tracing Fatty Acid and Biotin Biosynthesis

Pimelic acid, derived from this compound, is a direct precursor in the biotin synthesis pathway in various organisms.[2] Furthermore, the biosynthesis of pimelic acid itself is intricately linked to fatty acid synthesis pathways, making its deuterated form an excellent tool to probe these interconnected metabolic networks.[2] By introducing this compound into a biological system, researchers can track the incorporation of the deuterium label into downstream metabolites, providing a quantitative measure of pathway activity.

Signaling Pathway

The metabolic fate of this compound begins with its hydrolysis to pimelic acid-d4. This molecule then enters the biotin synthesis pathway, where it is converted to biotin through a series of enzymatic reactions.

DMPd4 This compound PA_d4 Pimelic acid-d4 DMPd4->PA_d4 Pimeloyl_CoA_d4 Pimeloyl-CoA-d4 PA_d4->Pimeloyl_CoA_d4 BioW FAS Fatty Acid Synthesis PA_d4->FAS KAPA_d4 7-keto-8-aminopelargonic acid-d4 Pimeloyl_CoA_d4->KAPA_d4 DAPA_d4 7,8-diaminopelargonic acid-d4 KAPA_d4->DAPA_d4 BioA DTB_d4 Dethiobiotin-d4 DAPA_d4->DTB_d4 Biotin_d4 Biotin-d4 DTB_d4->Biotin_d4 BioB

Metabolic fate of this compound.

Experimental Protocols

The following protocols provide a general framework for conducting metabolic tracer studies with this compound in cultured cells. These should be optimized for specific cell types and experimental questions.

Protocol 1: In Vitro Metabolic Labeling with this compound

Objective: To label cellular metabolites by introducing this compound into the culture medium.

Materials:

  • Cells of interest (e.g., hepatocytes, adipocytes, cancer cell lines)

  • Complete cell culture medium

  • This compound (DMP-d4)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare fresh culture medium containing the desired concentration of this compound. A typical starting concentration can range from 10 to 100 µM, but this should be optimized.

  • Metabolic Labeling:

    • Aspirate the existing medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a specific duration (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-course of isotope incorporation.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

    • Quench metabolism by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Flash-freeze the lysate in liquid nitrogen and store at -80°C until analysis.

Protocol 2: Sample Preparation for Mass Spectrometry

Objective: To prepare cell extracts for the analysis of deuterium incorporation by GC-MS or LC-MS.

Materials:

  • Frozen cell lysates from Protocol 1

  • Chloroform

  • Water (MS-grade)

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Phase Separation:

    • Thaw the cell lysates on ice.

    • Add chloroform and water to the methanol lysate to achieve a final solvent ratio of approximately 2:1:1 (chloroform:methanol:water).

    • Vortex vigorously and centrifuge at high speed to separate the polar (upper aqueous phase) and non-polar (lower organic phase) metabolites.

  • Fraction Collection:

    • Carefully collect the upper aqueous phase (containing polar metabolites like biotin precursors) and the lower organic phase (containing fatty acids and lipids) into separate tubes.

  • Drying:

    • Evaporate the solvents from both fractions under a gentle stream of nitrogen gas.

  • Derivatization (for GC-MS analysis):

    • The dried extracts, particularly the fatty acid fraction, often require derivatization to increase their volatility for GC-MS analysis. A common method is methylation to form fatty acid methyl esters (FAMEs).

    • Re-dissolve the dried lipid extract in a suitable solvent (e.g., toluene) and add a derivatizing agent (e.g., 1% sulfuric acid in methanol).

    • Incubate at 50°C for at least 2 hours.

    • Extract the FAMEs using a non-polar solvent like hexane.

  • Reconstitution:

    • Reconstitute the dried, derivatized samples in a suitable solvent for injection into the mass spectrometer.

Experimental Workflow

The overall workflow for a metabolic tracer study using this compound involves several key stages, from experimental design to data analysis.

Start Experimental Design (Cell type, tracer conc., time points) Labeling Metabolic Labeling with this compound Start->Labeling Quenching Quenching and Metabolite Extraction Labeling->Quenching Analysis Mass Spectrometry (GC-MS or LC-MS) Quenching->Analysis Data Data Analysis (Isotope enrichment, flux calculation) Analysis->Data End Biological Interpretation Data->End

General workflow for a this compound tracer study.

Data Presentation

Quantitative data from metabolic tracer studies are typically presented in tables that show the isotopic enrichment of key metabolites over time. While specific data for this compound is not widely published, the following table provides a representative example of how data from a similar deuterated fatty acid tracer study might be presented.

Table 1: Representative Isotopic Enrichment in Key Metabolites Following Treatment with a Deuterated Fatty Acid Precursor

Time (hours)Pimelic Acid-d4 Enrichment (%)Palmitate-d4 Enrichment (%)Biotin-d4 Enrichment (%)
0000
285.2 ± 4.15.3 ± 0.81.2 ± 0.3
692.5 ± 3.715.8 ± 2.14.5 ± 0.9
1295.1 ± 2.928.4 ± 3.59.8 ± 1.5
2496.3 ± 2.545.6 ± 4.218.2 ± 2.1

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Conclusion

This compound is a valuable tool for researchers investigating fatty acid and biotin metabolism. The protocols and information provided here offer a solid foundation for designing and executing metabolic tracer studies. By carefully optimizing experimental conditions and utilizing sensitive mass spectrometry-based analysis, researchers can gain significant insights into the dynamics of these crucial metabolic pathways.

References

Application Notes and Protocols for the Use of Dimethyl pimelate-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of dicarboxylic acids (DCAs) using Dimethyl pimelate-d4 as an internal standard in mass spectrometry (MS). Protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are outlined, including sample preparation, derivatization, and instrument parameters. The use of this compound, a deuterium-labeled internal standard, is crucial for accurate and precise quantification by correcting for matrix effects and variations during sample processing and analysis.[1]

Introduction

Dicarboxylic acids are important metabolites involved in various physiological and pathophysiological processes, including fatty acid oxidation and intermediary metabolism.[2] Their accurate quantification in biological matrices such as plasma, urine, and tissue is essential for biomarker discovery and understanding disease mechanisms. Due to their low abundance and poor ionization efficiency, derivatization is often employed to enhance their detection by mass spectrometry.[1][2] this compound serves as an ideal internal standard for the quantification of pimelic acid and other medium-chain dicarboxylic acids due to its similar chemical properties and distinct mass difference.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the analysis of dicarboxylic acids. A charge-reversal derivatization strategy is commonly used to improve ionization efficiency and chromatographic retention.[1]

Experimental Protocol

1.1.1. Sample Preparation

  • Protein Precipitation: To 100 µL of biological sample (e.g., plasma, serum, urine), add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Internal Standard Spiking: Prior to precipitation, spike the sample with a known concentration of this compound solution.

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

1.1.2. Derivatization (Charge-Reversal)

  • Using 2-picolylamine (PA):

    • Reconstitute the dried extract in 50 µL of a solution containing 2-picolylamine, 2,2'-dipyridyl disulfide, and triphenylphosphine in acetonitrile.

    • Incubate the mixture at 60°C for 30 minutes.

    • After incubation, the sample is ready for LC-MS/MS analysis. This derivatization enhances detection in positive-ion mode.

  • Using Dimethylaminophenacyl Bromide (DmPABr):

    • To the dried extract, add the DmPABr derivatizing reagent and a catalyst such as N,N-diisopropylethylamine (DIPEA).

    • Incubate in a water bath.

    • Quench the reaction with formic acid. This method reverses the polarity of the DCAs to enhance detection.

1.1.3. LC-MS/MS Instrumentation and Parameters

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the derivatized dicarboxylic acids.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor-to-product ion transitions for the derivatized dicarboxylic acids and this compound need to be optimized.

Quantitative Data

The following table provides representative MRM transitions for dicarboxylic acids derivatized with 2-picolylamine. The exact m/z values will depend on the specific derivatizing agent used.

AnalyteDerivatization ReagentPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Malonic Acid2-picolylamine[M+2PA-2H+H]⁺Characteristic FragmentTo be optimized
Succinic Acid2-picolylamine[M+2PA-2H+H]⁺Characteristic FragmentTo be optimized
Glutaric Acid2-picolylamine[M+2PA-2H+H]⁺Characteristic FragmentTo be optimized
Adipic Acid2-picolylamine[M+2PA-2H+H]⁺Characteristic FragmentTo be optimized
Pimelic Acid2-picolylamine[M+2PA-2H+H]⁺Characteristic FragmentTo be optimized
This compound 2-picolylamine [M+2PA-2H+H]⁺ Characteristic Fragment To be optimized

Note: The exact m/z values for the precursor and product ions will need to be determined empirically based on the derivatization method.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For dicarboxylic acids, a derivatization step is necessary to increase their volatility. Silylation is a common and effective method.

Experimental Protocol

2.1.1. Sample Preparation and Derivatization (Silylation)

  • Extraction: Perform a liquid-liquid extraction of the dicarboxylic acids from the biological sample using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) after acidification.

  • Internal Standard Spiking: Spike the sample with a known concentration of this compound solution prior to extraction.

  • Drying: Evaporate the organic extract to complete dryness under a stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.

  • Silylation:

    • Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.

    • Cap the vial tightly and heat at 60-70°C for 60 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

2.1.2. GC-MS Instrumentation and Parameters

  • Gas Chromatography:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is recommended.

    • Injector Temperature: 250-280°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60-80°C, hold for 1-2 minutes.

      • Ramp: 5-10°C/min to 280-300°C.

      • Final hold: 5-10 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantification, SIM mode is preferred for higher sensitivity and specificity.

Quantitative Data

The following table lists characteristic fragment ions for TMS-derivatized dicarboxylic acids.

Analyte (TMS Derivative)Retention Time (min)Molecular Ion (M⁺) (m/z)Characteristic Fragment Ions (m/z)
Malonic AcidTo be determined248233, 147, 73
Succinic AcidTo be determined262247, 147, 73
Glutaric AcidTo be determined276261, 147, 73
Adipic AcidTo be determined290275, 147, 73
Pimelic AcidTo be determined304289, 147, 73
This compound To be determined 308 293, 147, 73

Note: Retention times are column and method-dependent and should be determined experimentally.

Visualizations

Dicarboxylic Acid Metabolism

Dicarboxylic acids are primarily formed through ω-oxidation of fatty acids in the endoplasmic reticulum and are subsequently metabolized via β-oxidation in peroxisomes.

Dicarboxylic_Acid_Metabolism Fatty_Acid Fatty Acid Omega_Oxidation ω-Oxidation (Endoplasmic Reticulum) Fatty_Acid->Omega_Oxidation Dicarboxylic_Acid Dicarboxylic Acid Omega_Oxidation->Dicarboxylic_Acid Beta_Oxidation β-Oxidation (Peroxisomes) Dicarboxylic_Acid->Beta_Oxidation Chain_Shortened_DCAs Chain-Shortened DCAs Beta_Oxidation->Chain_Shortened_DCAs Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Overview of Dicarboxylic Acid Metabolism.

Experimental Workflow for Quantitative Analysis

The general workflow for the quantification of dicarboxylic acids using this compound as an internal standard is depicted below.

Experimental_Workflow Sample_Collection Sample Collection (Plasma, Urine, etc.) Internal_Standard_Spiking Internal Standard Spiking (this compound) Sample_Collection->Internal_Standard_Spiking Sample_Preparation Sample Preparation (Protein Precipitation/Extraction) Internal_Standard_Spiking->Sample_Preparation Derivatization Derivatization (e.g., Silylation or Charge-Reversal) Sample_Preparation->Derivatization MS_Analysis Mass Spectrometry Analysis (LC-MS/MS or GC-MS) Derivatization->MS_Analysis Data_Processing Data Processing and Quantification MS_Analysis->Data_Processing

Caption: Quantitative Analysis Workflow.

Conclusion

The protocols described in these application notes provide a robust framework for the accurate and sensitive quantification of dicarboxylic acids in various biological matrices. The use of this compound as an internal standard is essential for reliable results. The choice between LC-MS/MS and GC-MS will depend on the specific analytical requirements, available instrumentation, and the nature of the dicarboxylic acids of interest. Proper optimization of derivatization and instrument parameters is critical for achieving the desired sensitivity and accuracy.

References

Application Notes and Protocols for Isotope Dilution Assays with Dimethyl Pimelate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex matrices. This method involves the addition of a known amount of an isotopically labeled internal standard to a sample. The labeled standard is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment. By measuring the ratio of the unlabeled analyte to the labeled internal standard, matrix effects and variations in sample preparation and instrument response can be effectively corrected for, leading to highly reliable quantitative data.

Dimethyl pimelate-d4 is a deuterium-labeled form of dimethyl pimelate, a derivative of the C7 dicarboxylic acid, pimelic acid. Its chemical and physical properties are nearly identical to its unlabeled counterpart, making it an excellent internal standard for the quantification of dimethyl pimelate and other related medium-chain dicarboxylic acid esters. This application note provides detailed protocols for the use of this compound as an internal standard in isotope dilution assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution using this compound

The core principle of the isotope dilution assay is the addition of a known quantity of this compound (the "spike") to a sample containing an unknown quantity of the endogenous, unlabeled dimethyl pimelate (the "analyte"). After extraction and analysis by mass spectrometry, the ratio of the signal intensities of the analyte and the internal standard is used to calculate the concentration of the analyte in the original sample.

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma, Urine) Spiked_Sample Spiked Sample Sample->Spiked_Sample IS Known amount of This compound (IS) IS->Spiked_Sample Analyte Unknown amount of Dimethyl pimelate (Analyte) Extraction Extraction & Derivatization Spiked_Sample->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Ratio Measure Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Calculation Calculate Analyte Concentration Ratio->Calculation

Caption: Workflow for Isotope Dilution Analysis.

Applications

This compound is particularly useful as an internal standard for the quantification of medium-chain dicarboxylic acids and their esters in various biological matrices. These compounds are important in metabolomics research and can serve as biomarkers for certain metabolic disorders. Potential applications include:

  • Metabolomics: Quantifying endogenous levels of pimelic acid and other dicarboxylic acids in studies of metabolic pathways.

  • Clinical Research: Investigating inborn errors of metabolism where dicarboxylic acid levels may be altered.

  • Drug Development: Assessing the impact of drug candidates on fatty acid metabolism.

  • Environmental Analysis: Monitoring for the presence of dicarboxylic acids as environmental contaminants.

Experimental Protocols

Protocol 1: Quantification of Dimethyl Pimelate in Human Plasma

This protocol describes the extraction and quantification of dimethyl pimelate from human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Dimethyl pimelate (analyte standard)

  • This compound (internal standard)

  • Human plasma (K2-EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 96-well protein precipitation plates

2. Preparation of Standard and Internal Standard Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of dimethyl pimelate and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol:water (1:1, v/v) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.

3. Sample Preparation

  • Thaw plasma samples on ice.

  • To 50 µL of each plasma sample, calibration standard, and quality control sample in a 96-well plate, add 10 µL of the 100 ng/mL internal standard working solution.

  • Add 200 µL of cold acetonitrile to each well to precipitate proteins.

  • Seal the plate and vortex for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

G Start Start: Plasma Sample Add_IS Add 10 µL of This compound (100 ng/mL) Start->Add_IS Add_ACN Add 200 µL of cold Acetonitrile Add_IS->Add_ACN Vortex Vortex 2 min Add_ACN->Vortex Centrifuge Centrifuge at 4000 rpm for 10 min at 4°C Vortex->Centrifuge Transfer Transfer 100 µL of supernatant for analysis Centrifuge->Transfer End LC-MS/MS Analysis Transfer->End

Caption: Sample Preparation Workflow.

4. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Dimethyl pimelate: Precursor > Product (e.g., m/z 189.1 > 125.1)

    • This compound: Precursor > Product (e.g., m/z 193.1 > 129.1)

5. Data Analysis and Quantification

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.

Quantitative Data

Table 1: Calibration Curve Data for Dimethyl Pimelate in Plasma

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,520148,5000.0102
57,850151,2000.0519
1015,980150,1000.1065
5080,100149,8000.5347
100162,300152,5001.0642
500815,400151,0005.4000
10001,630,500150,80010.8123

A representative linear regression for this data would be y = 0.0108x + 0.0015 with an R² > 0.99.

Table 2: Quantification of Dimethyl Pimelate in Human Plasma Samples

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area RatioCalculated Concentration (ng/mL)
Sample 125,600149,9000.170815.68
Sample 248,950151,3000.323529.81
Sample 312,300150,5000.08177.43

Conclusion

The use of this compound as an internal standard in isotope dilution LC-MS/MS assays provides a robust and reliable method for the accurate quantification of dimethyl pimelate in complex biological matrices. The detailed protocol presented here can be adapted for the analysis of other medium-chain dicarboxylic acid esters and can be applied to various research and clinical settings. The high precision and accuracy afforded by this method make it an invaluable tool for metabolomics and biomedical research.

Application Notes and Protocols for the Analysis of Dimethyl pimelate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl pimelate-d4 is the deuterated form of Dimethyl pimelate, a dimethyl ester of the seven-carbon dicarboxylic acid, pimelic acid. In analytical chemistry, particularly in quantitative mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated compounds are considered the gold standard for use as internal standards.[1][2][3][4] The near-identical physicochemical properties to their unlabeled counterparts ensure they behave similarly during sample preparation and analysis, while the mass difference allows for their distinct detection.[1] This application note provides detailed protocols for the sample preparation of this compound from biological matrices for accurate quantification.

Overview of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for accurate and reproducible quantification of analytes in complex biological matrices such as plasma, serum, or urine. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and present the analyte in a solvent compatible with the analytical instrument. For the analysis of this compound, a small, non-polar molecule, the most common and effective techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Experimental Protocols

The following sections detail generalized yet robust protocols for the extraction of this compound from a plasma matrix. These protocols can be adapted for other biological fluids with minor modifications.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and straightforward, suitable for high-throughput analysis. It effectively removes the majority of proteins from the sample.

Materials:

  • Plasma sample

  • This compound internal standard spiking solution

  • Cold acetonitrile (ACN) with 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the this compound internal standard spiking solution to the plasma sample.

  • Vortex briefly to ensure thorough mixing.

  • Add 300 µL of cold acetonitrile with 0.1% formic acid to the sample.

  • Vortex the mixture vigorously for 1 minute to facilitate complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS or GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase.

Materials:

  • Plasma sample

  • This compound internal standard spiking solution

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with the analytical instrument)

Procedure:

  • Pipette 200 µL of the plasma sample into a clean tube.

  • Add 20 µL of the this compound internal standard spiking solution.

  • Add 200 µL of aqueous buffer and vortex briefly.

  • Add 1 mL of the extraction solvent.

  • Vortex vigorously for 2 minutes to ensure intimate contact between the two phases.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects, which can be particularly beneficial for sensitive analyses.

Materials:

  • Plasma sample

  • This compound internal standard spiking solution

  • SPE cartridges (e.g., C18, HLB)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., acetonitrile, methanol)

  • Vacuum manifold or positive pressure processor

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Add 10 µL of the this compound internal standard spiking solution to 500 µL of the plasma sample and vortex to mix.

  • Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.

  • Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to dry out.

  • Loading: Load the pre-treated plasma sample onto the cartridge and apply a gentle vacuum to draw the sample through.

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

The following tables summarize typical quantitative performance data that can be expected when using a deuterated internal standard like this compound with the described sample preparation protocols followed by LC-MS/MS or GC-MS analysis. The values are representative and may vary depending on the specific matrix, instrumentation, and method parameters.

Table 1: Recovery Rates for Different Sample Preparation Methods

Preparation MethodAnalyteRecovery (%)Reference(s)
Protein PrecipitationSmall Molecule Drug>80%
Liquid-Liquid ExtractionOlmesartan>90%
Solid-Phase ExtractionPalbociclib/Abemaciclib>85%
Solid-Phase ExtractionAripiprazole>96%

Table 2: Linearity and Limit of Quantification (LOQ)

Analytical MethodAnalyteLinearity Range (ng/mL)R² ValueLOQ (ng/mL)Reference(s)
LC-MS/MSFluoxetine0.27 - 22>0.9990.27
LC-MS/MSOlmesartan5 - 2500>0.995
LC-MS/MSAripiprazole0.05 - 80>0.990.05
GC-MSFatty Acid Methyl EstersNot Specified>0.99Not Specified

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification start Biological Sample (e.g., Plasma) spike Spike with this compound Internal Standard start->spike ppt Protein Precipitation spike->ppt Method 1 lle Liquid-Liquid Extraction spike->lle Method 2 spe Solid-Phase Extraction spike->spe Method 3 extract Clean Extract ppt->extract lle->extract spe->extract analysis LC-MS/MS or GC-MS Analysis extract->analysis data Data Acquisition analysis->data quant Ratio of Analyte to Internal Standard data->quant result Concentration Determination quant->result logical_relationship cluster_process Analytical Process cluster_output Output Signal analyte Analyte (Dimethyl pimelate) extraction Extraction Efficiency analyte->extraction matrix_effects Matrix Effects (Ion Suppression/Enhancement) analyte->matrix_effects instrument_variability Instrument Variability analyte->instrument_variability is Internal Standard (this compound) is->extraction is->matrix_effects is->instrument_variability analyte_signal Analyte Signal extraction->analyte_signal is_signal Internal Standard Signal extraction->is_signal matrix_effects->analyte_signal matrix_effects->is_signal instrument_variability->analyte_signal instrument_variability->is_signal ratio Signal Ratio (Analyte / IS) analyte_signal->ratio is_signal->ratio

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dimethyl pimelate-d4 for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Dimethyl pimelate-d4 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the accuracy and reliability of your quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS?

A1: this compound is the deuterium-labeled version of Dimethyl pimelate. It is commonly used as an internal standard (IS) in LC-MS analysis, particularly for the quantification of dicarboxylic acids and related compounds.[1][2] As a stable isotope-labeled internal standard (SIL-IS), it is chemically almost identical to its unlabeled counterpart, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization. This helps to correct for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.

Q2: What is the recommended concentration of this compound to use as an internal standard?

A2: The optimal concentration of this compound is dependent on the specific assay, sample matrix, and instrument sensitivity. A general best practice is to use a concentration that is within the same order of magnitude as the expected analyte concentration in the middle of the calibration curve. A typical starting point for a new assay is to test a concentration that provides a strong, but not saturating, signal in the mass spectrometer. A detailed protocol for determining the optimal concentration is provided in the "Experimental Protocols" section below.

Q3: How do I prepare a stock solution of this compound?

A3: this compound is typically a solid at room temperature. To prepare a stock solution, dissolve a precisely weighed amount of the compound in a high-purity organic solvent such as methanol, acetonitrile, or dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration primary stock solution (e.g., 1 mg/mL), which can then be serially diluted to create working solutions of the desired concentration. Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation.

Q4: What are the typical mass transitions (MRM transitions) for this compound?

A4: The specific MRM (Multiple Reaction Monitoring) transitions for this compound will need to be determined empirically on your specific mass spectrometer. This involves identifying the precursor ion (typically the protonated molecule, [M+H]+) and then optimizing the collision energy to find the most abundant and stable product ions. A detailed protocol for determining the optimal MRM transitions is provided in the "Experimental Protocols" section.

Troubleshooting Guides

This section addresses specific issues that users may encounter when using this compound as an internal standard in LC-MS experiments.

Problem Potential Cause Troubleshooting Steps
High variability in internal standard peak area Inconsistent sample preparation, instrument instability, or matrix effects.1. Review your sample preparation workflow for consistency in pipetting and extraction steps.2. Inject a series of the internal standard solution alone to check for instrument stability.3. Evaluate for matrix effects by comparing the internal standard response in neat solution versus in an extracted blank matrix.
Poor peak shape (fronting, tailing, or splitting) Column degradation, inappropriate mobile phase or injection solvent, or system contamination.1. Flush the column with a strong solvent or replace it if it's old or has been used with harsh conditions.2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.3. Clean the LC system, including the injector and tubing, to remove any potential contaminants.
Drifting retention time Changes in mobile phase composition, column temperature fluctuations, or column aging.1. Prepare fresh mobile phase and ensure proper mixing if using a gradient.2. Verify that the column oven is maintaining a stable temperature.3. Equilibrate the column with a sufficient volume of mobile phase before each run.
Isotopic contribution to the analyte signal Natural isotopic abundance of the analyte can sometimes lead to a small signal at the mass of the deuterated internal standard.1. Analyze a high-concentration standard of the unlabeled analyte and check for any signal in the this compound MRM channel.2. If significant overlap is observed, you may need to use a higher mass-labeled internal standard or adjust your quantification method to account for the contribution.
Loss of deuterium (H/D exchange) The deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly in protic solvents or at extreme pH values.1. Assess the stability of this compound in your mobile phase and sample diluent by incubating it over time and re-analyzing.2. If exchange is observed, consider using aprotic solvents for stock solutions and minimizing the time the standard spends in aqueous mobile phases before injection.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

Objective: To determine the ideal working concentration of this compound that provides a stable and robust signal without causing detector saturation.

Methodology:

  • Prepare a series of this compound solutions: From your stock solution, prepare a dilution series in your final sample solvent (e.g., 50:50 methanol:water) to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100, 250, 500, and 1000 ng/mL).

  • LC-MS/MS Analysis: Inject each concentration onto your LC-MS/MS system using your established chromatographic method.

  • Data Analysis:

    • Plot the peak area of this compound against its concentration.

    • Identify the linear range of the detector response.

    • Select a concentration in the middle of the linear range that provides a high signal-to-noise ratio (>100) but is well below the point of detector saturation. This will be your optimal working concentration.

Example Data:

Concentration (ng/mL)Peak AreaSignal-to-Noise (S/N)
115,00025
578,000110
10160,000250
25410,000600
50850,000>1000
1001,750,000>1000
2504,200,000>1000
5008,100,000>1000 (approaching saturation)
10008,500,000Detector Saturated

Note: This is example data. Actual values will vary depending on the instrument and method.

Protocol 2: Determination of Optimal MRM Transitions for this compound

Objective: To identify the precursor ion and optimize the collision energy to find the most intense and stable product ions for quantifying this compound.

Methodology:

  • Infusion of Standard Solution: Infuse a solution of this compound (e.g., 100 ng/mL) directly into the mass spectrometer using a syringe pump.

  • Precursor Ion Identification: Perform a full scan in positive ion mode to identify the protonated molecule, [M+H]+. For this compound (molecular weight ~192.25 g/mol ), the expected precursor ion will be around m/z 193.3.

  • Product Ion Scan: Set the first quadrupole (Q1) to isolate the precursor ion (m/z 193.3) and scan the third quadrupole (Q3) to observe the fragment ions produced by collision-induced dissociation (CID).

  • Collision Energy Optimization: While monitoring the most abundant product ions, perform a collision energy ramp to determine the voltage that produces the highest intensity for each fragment.

  • Select MRM Transitions: Choose the precursor ion and at least two of the most intense and specific product ions for your MRM method. One transition will be used for quantification (quantifier) and the other for confirmation (qualifier).

Example Data:

Precursor Ion (m/z)Product Ion (m/z)Optimal Collision Energy (eV)Proposed Use
193.3[To be determined empirically][To be determined empirically]Quantifier
193.3[To be determined empirically][To be determined empirically]Qualifier

Note: The user must determine the optimal product ions and collision energies on their specific instrument.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp Sample Collection (e.g., Plasma) spike Spike Sample with Internal Standard sp->spike is_stock Prepare Dimethyl pimelate-d4 Stock Solution is_work Prepare Working Internal Standard Solution is_stock->is_work is_work->spike precip Protein Precipitation (e.g., with Acetonitrile) spike->precip cent Centrifugation precip->cent super Collect Supernatant cent->super evap Evaporation to Dryness super->evap recon Reconstitution in Mobile Phase evap->recon inject Injection onto LC-MS/MS System recon->inject sep Chromatographic Separation inject->sep detect Mass Spectrometric Detection (MRM) sep->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quant Quantification using Calibration Curve ratio->quant

Caption: A typical experimental workflow for sample analysis using an internal standard.

Caption: A logical workflow for troubleshooting inconsistent internal standard signals.

References

Technical Support Center: Optimizing Dimethyl Pimelate-d4 Analysis in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of Dimethyl pimelate-d4, with a focus on improving peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common peak shape issue observed with this compound?

A1: The most frequently encountered issue is peak tailing, where the peak's trailing edge is broader than its leading edge. This asymmetry can compromise integration accuracy and reduce resolution from nearby peaks.

Q2: Why is good peak shape important for the analysis of this compound?

A2: A symmetrical, sharp peak is crucial for accurate quantification. Poor peak shape, such as tailing or fronting, can lead to inaccurate peak area integration, which directly impacts the reliability and reproducibility of your results. It can also obscure the separation of this compound from other components in the sample matrix.

Q3: Can the deuteration of this compound affect its chromatographic behavior?

A3: While deuteration is unlikely to significantly alter the fundamental chromatographic properties of the molecule, it is primarily used as an internal standard for quantitative analysis by GC-MS or LC-MS.[1] Ensuring good peak shape is critical for its role as a reliable internal standard. Any chromatographic issues are more likely to stem from the general properties of a dimethyl ester or the overall chromatographic conditions rather than the deuterium labeling itself.

Q4: What are the primary causes of peak tailing for this compound?

A4: Peak tailing for a moderately polar compound like a dimethyl ester is often due to secondary interactions with active sites within the gas chromatography (GC) system. These active sites are commonly exposed silanol groups on the surface of the inlet liner, glass wool, or the column itself. Contamination within the system can also create new active sites.

Troubleshooting Guide: Improving Peak Shape

This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a drawn-out trailing edge.

Potential Causes and Solutions:

Potential Cause Solution
Active Sites in the Inlet Replace the inlet liner with a new, deactivated liner. Ensure any glass wool used is also deactivated. Regularly perform inlet maintenance, including replacing the septum and cleaning the injection port.
Column Contamination Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues that can act as active sites. If tailing persists, consider replacing the column.
Improper Column Installation Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in both the inlet and detector, according to the manufacturer's instructions. This prevents dead volumes and turbulence in the flow path.
Inappropriate Column Phase For dimethyl esters, a mid-polarity column is often suitable. If using a non-polar column, interactions with any residual silanol groups may be more pronounced. Consider a column with a different stationary phase if tailing is persistent.
Low Carrier Gas Flow Rate An insufficient flow rate can lead to peak broadening and tailing. Verify that the carrier gas flow rate is set appropriately for your column dimensions and method.
Solvent and Analyte Polarity Mismatch A significant mismatch between the polarity of the injection solvent and the stationary phase can cause poor peak focusing.
Issue 2: Peak Fronting

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.

Potential Causes and Solutions:

Potential Cause Solution
Column Overload Reduce the injection volume or dilute the sample. Overloading the column with too much analyte can saturate the stationary phase, leading to fronting.
Sample Solvent Issues If the sample is dissolved in a solvent that is stronger than the mobile phase or has a significantly different polarity, it can cause the analyte band to spread, resulting in fronting. Whenever possible, dissolve the sample in the initial mobile phase.
Incorrect Initial Oven Temperature For splitless injections, if the initial oven temperature is too high, it can prevent proper focusing of the analyte at the head of the column. A general guideline is to set the initial temperature about 20°C below the boiling point of the solvent.

Experimental Protocols

Recommended GC-MS Starting Parameters for this compound Analysis

The following table provides a set of starting parameters for developing a GC-MS method for this compound. These are based on typical conditions for the analysis of dicarboxylic acid methyl esters and should be optimized for your specific instrument and application.

Parameter Recommendation
Column Mid-polarity stationary phase (e.g., 5% Phenyl Methylpolysiloxane)
30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0-1.5 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless, depending on concentration
Injection Volume 1 µL
Oven Temperature Program Initial: 80°C, hold for 2 min
Ramp: 10°C/min to 250°C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Mass Scan Range 50-400 amu
Protocol for Inlet Maintenance

Regular inlet maintenance is crucial for maintaining good peak shape.

  • Cool Down: Turn off the inlet and oven heaters and allow them to cool completely.

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Remove Column: Carefully remove the column from the inlet.

  • Disassemble Inlet: Remove the septum nut, septum, and then the inlet liner.

  • Clean/Replace: Discard the old septum and liner. If the inlet body is visibly dirty, clean it with an appropriate solvent and swabs.

  • Reassemble: Install a new, deactivated liner and a new septum.

  • Reinstall Column: Trim a small portion of the column from the inlet side, ensure a clean cut, and reinstall it to the correct depth.

  • Leak Check: Turn on the carrier gas and perform a leak check of all fittings.

  • Heat Up: Once leak-free, heat the inlet and oven to their setpoints.

  • Condition: Allow the system to equilibrate before running samples.

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for troubleshooting peak shape issues with this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_liner Inspect and Replace Inlet Liner and Septum start->check_liner trim_column Trim 10-20 cm from Column Inlet check_liner->trim_column Tailing Persists resolved Issue Resolved check_liner->resolved Resolved check_installation Verify Proper Column Installation trim_column->check_installation Tailing Persists trim_column->resolved Resolved optimize_flow Optimize Carrier Gas Flow Rate check_installation->optimize_flow Tailing Persists check_installation->resolved Resolved optimize_flow->resolved Resolved consider_column Consider Different Column Phase optimize_flow->consider_column Tailing Persists consider_column->resolved

Caption: Troubleshooting workflow for peak tailing.

Troubleshooting_Peak_Fronting start Peak Fronting Observed reduce_load Reduce Injection Volume or Dilute Sample start->reduce_load check_solvent Verify Sample Solvent Compatibility reduce_load->check_solvent Fronting Persists resolved Issue Resolved reduce_load->resolved Resolved adjust_temp Lower Initial Oven Temperature check_solvent->adjust_temp Fronting Persists check_solvent->resolved Resolved adjust_temp->resolved

Caption: Troubleshooting workflow for peak fronting.

References

Technical Support Center: Matrix Effects in Dimethyl Pimelate-d4 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of analytes using Dimethyl pimelate-d4 (DMP-d4) as an internal standard. The focus is on the analysis of dicarboxylic acids in human urine by LC-MS/MS, a common application in clinical and metabolic research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMP-d4) and why is it used as an internal standard?

A1: this compound is the deuterium-labeled version of Dimethyl pimelate. It is an ideal internal standard (IS) for quantitative analysis by LC-MS/MS. Because its chemical and physical properties are nearly identical to the unlabeled form and similar to other dicarboxylic acid methyl esters, it co-elutes with the analytes of interest. This co-elution ensures that both the analyte and the IS experience similar ionization suppression or enhancement, allowing for accurate correction of matrix effects.

Q2: What are matrix effects and how do they impact the quantification of dicarboxylic acids in urine?

A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting components from the sample matrix, in this case, urine.[1] These effects can cause ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of urinary dicarboxylic acids.[2][3] Urine is a complex matrix containing salts, urea, and other endogenous compounds that can interfere with the ionization of target analytes.[4]

Q3: How can I quantitatively assess matrix effects in my assay using DMP-d4?

A3: The presence and extent of matrix effects can be evaluated quantitatively using the post-extraction spike method. This involves comparing the peak response of an analyte in a post-extraction spiked urine sample to its response in a neat solution at the same concentration. The matrix factor (MF) is calculated, and the IS-normalized MF should be close to 1 if DMP-d4 is effectively compensating for the matrix effect. A detailed protocol is provided below.

Q4: Can I use a structural analog instead of DMP-d4 as an internal standard?

A4: While structural analogs can be used, they are not ideal. Analogs may have different chromatographic retention times, extraction recoveries, and ionization efficiencies compared to the analytes. A stable isotope-labeled internal standard like DMP-d4 is the preferred choice as it most closely mimics the behavior of the analyte, providing more reliable correction for matrix effects.

Q5: What are common sources of error when using DMP-d4 to correct for matrix effects?

A5: Common issues include:

  • Chromatographic separation: A slight difference in retention time between the analyte and DMP-d4 due to the deuterium isotope effect can lead to differential matrix effects.

  • IS instability: Deuterium-hydrogen exchange can occur under certain pH or solvent conditions, altering the concentration of the IS.

  • Contamination: The presence of the unlabeled analyte as an impurity in the DMP-d4 standard can lead to overestimation.

  • Inappropriate concentration: The concentration of the IS should be appropriate to the expected analyte concentration range.

Troubleshooting Guides

This section addresses specific issues you might encounter during the quantification of urinary dicarboxylic acids using DMP-d4.

Problem Possible Cause Recommended Solution
High variability in analyte/DMP-d4 peak area ratio Inconsistent matrix effects between different urine samples.Optimize sample preparation to remove more interfering components. Consider solid-phase extraction (SPE) instead of simple "dilute-and-shoot". Ensure complete co-elution of the analyte and DMP-d4.
Analyte and DMP-d4 peaks are not co-eluting The deuterium isotope effect is causing a slight shift in retention time.Modify chromatographic conditions (e.g., adjust gradient, flow rate, or column temperature) to achieve better co-elution. If co-elution cannot be achieved, consider a different stable isotope-labeled IS (e.g., ¹³C).
Low signal intensity for both analyte and DMP-d4 Significant ion suppression is occurring. Mass spectrometer source conditions are not optimal.Improve sample cleanup to remove phospholipids and other interfering species. Adjust chromatographic conditions to separate analytes from regions of high matrix effects. Optimize MS source parameters (e.g., temperature, gas flows, voltages).
Inaccurate quantification despite using DMP-d4 Differential matrix effects are affecting the analyte and DMP-d4 differently. The DMP-d4 standard contains unlabeled analyte.Perform a matrix effect evaluation to confirm that the IS-normalized matrix factor is close to 1. Analyze the DMP-d4 standard alone to check for the presence of the unlabeled analyte.

Quantitative Data Summary

The following table provides an illustrative example of how to present quantitative data from a matrix effect experiment for the analysis of two dicarboxylic acids, Adipic Acid and Suberic Acid, in human urine using DMP-d4 as an internal standard.

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Analyte Matrix Factor (MF) IS-Normalized MF Interpretation
Adipic Acid0.650.98Significant ion suppression observed, but effectively corrected by DMP-d4.
Suberic Acid0.721.01Significant ion suppression observed, but effectively corrected by DMP-d4.
DMP-d4 (IS)0.67N/AThe internal standard itself experiences ion suppression.

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects

This protocol describes the post-extraction spike method to quantitatively evaluate matrix effects for the analysis of urinary dicarboxylic acids.

1. Sample Preparation:

  • Urine Sample Collection: Collect mid-stream urine samples and store them at -80°C until analysis.

  • Derivatization: Dicarboxylic acids are often derivatized to enhance their chromatographic and mass spectrometric properties. A common method is esterification to form dibutyl esters.[5]

    • Take 100 µL of urine and add the internal standard solution (DMP-d4).

    • Perform an extraction using a suitable organic solvent (e.g., methyl-tert-butyl ether).

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in butanolic HCl and heat to form the dibutyl esters.

    • Evaporate to dryness and reconstitute in the initial mobile phase.

2. Preparation of Solutions for Matrix Effect Assessment:

  • Set A (Neat Solution): Spike the derivatized dicarboxylic acid standards and DMP-d4 into the initial mobile phase at a known concentration.

  • Set B (Post-Spike Matrix): Process six different blank urine samples through the full sample preparation and derivatization procedure. Spike the dicarboxylic acid standards and DMP-d4 into the final extracts at the same concentration as Set A.

  • Set C (Pre-Spike Matrix): Spike the dicarboxylic acid standards and DMP-d4 into six different blank urine samples before the sample preparation and derivatization procedure. This set is used to determine recovery.

3. LC-MS/MS Analysis:

  • Analyze all three sets of samples using a validated LC-MS/MS method. A reversed-phase C18 column is typically used with a gradient elution of water and methanol or acetonitrile containing a small amount of acid (e.g., formic acid). The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode.

4. Data Analysis:

  • Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor (IS-Normalized MF) using the following formulas:

    • MF = (Mean peak area in Set B) / (Mean peak area in Set A)

    • IS-Normalized MF = (MF of Analyte) / (MF of DMP-d4)

  • Interpretation:

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An IS-Normalized MF close to 1 indicates that DMP-d4 is effectively compensating for the matrix effect.

Visualizations

Experimental_Workflow Experimental Workflow for Matrix Effect Assessment cluster_prep Solution Preparation cluster_analysis Analysis cluster_data Data Interpretation A Set A: Neat Solution (Standards in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Spike Matrix (Standards spiked after extraction) B->LCMS C Set C: Pre-Spike Matrix (Standards spiked before extraction) C->LCMS Calc Calculate: - Matrix Factor (MF) - IS-Normalized MF - Recovery LCMS->Calc Interp Interpret Results: - MF = 1 (No Effect) - MF < 1 (Suppression) - MF > 1 (Enhancement) - IS-Norm MF ≈ 1 (Good Correction) Calc->Interp

Caption: Workflow for assessing matrix effects using the post-extraction spike method.

Troubleshooting_Workflow Troubleshooting High Variability in Analyte/DMP-d4 Ratio Start High variability in Analyte/DMP-d4 ratio observed CheckCoelution Do analyte and DMP-d4 peaks co-elute perfectly? Start->CheckCoelution AdjustChromo Adjust chromatographic conditions CheckCoelution->AdjustChromo No CheckMatrixEffect Perform matrix effect assessment across different urine lots CheckCoelution->CheckMatrixEffect Yes AdjustChromo->CheckCoelution ImproveCleanup Improve sample cleanup (e.g., use SPE) CheckMatrixEffect->ImproveCleanup No (High lot-to-lot variability) CheckIS Is IS-Normalized MF close to 1? CheckMatrixEffect->CheckIS Yes (Low lot-to-lot variability) ImproveCleanup->CheckMatrixEffect ProblemSolved Problem Resolved CheckIS->ProblemSolved Yes FurtherInvestigate Further investigation needed (e.g., IS purity, stability) CheckIS->FurtherInvestigate No

References

Preventing degradation of Dimethyl pimelate-d4 in samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dimethyl pimelate-d4 in experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is the deuterium-labeled version of Dimethyl pimelate. It is commonly used as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for pharmacokinetic and metabolic studies. The deuterium labeling provides a distinct mass signature, allowing for precise quantification of the unlabeled analogue.

Q2: What are the primary factors that can cause degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound are exposure to moisture (leading to hydrolysis), elevated temperatures, and light (photodegradation). Contact with strong acids or bases can also catalyze hydrolysis.

Q3: How should I properly store this compound to ensure its stability?

A3: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture. For solid forms, storage at -20°C is recommended. Solutions of this compound should be prepared in anhydrous solvents and stored at -20°C or -80°C.

Q4: What is hydrogen-deuterium (H-D) exchange and is it a concern for this compound?

A4: H-D exchange is a process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, such as from water or other protic solvents. For this compound, the deuterium atoms are on the carbon backbone and are not readily exchangeable under normal experimental conditions. However, prolonged exposure to harsh acidic or basic conditions could potentially facilitate this exchange.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Signal/Low Recovery in GC-MS or LC-MS Analysis Degradation of the internal standard. This could be due to improper storage, repeated freeze-thaw cycles, or contamination of the stock solution.Prepare fresh stock solutions from the solid compound. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Ensure storage conditions are optimal (see FAQs).
Hydrolysis of the ester. This can occur if the sample is exposed to moisture or non-anhydrous solvents.Use anhydrous solvents for preparing all solutions. Dry all glassware thoroughly before use. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible.
Inconsistent or Non-Reproducible Quantification Inaccurate concentration of the internal standard stock solution. This could be due to weighing errors or solvent evaporation.Calibrate the analytical balance before use. Prepare stock solutions in a controlled environment to minimize solvent evaporation. Use vials with tight-fitting septa.
Partial degradation of the internal standard. Inconsistent exposure to light or temperature fluctuations can lead to variable degradation.Protect all solutions containing this compound from light by using amber vials or wrapping them in aluminum foil. Maintain consistent temperature control during sample preparation and storage.
Appearance of Unexpected Peaks in Chromatogram Presence of degradation products. Hydrolysis will yield pimelic acid mono- or di-acid.Analyze a sample of the this compound standard alone to identify any degradation peaks. If degradation is suspected, prepare a fresh standard. Review sample preparation and storage procedures to identify potential causes of degradation.
Contamination. The sample or solvent may be contaminated.Use high-purity, anhydrous solvents. Ensure all glassware and equipment are scrupulously clean. Run a solvent blank to check for contaminants.

Quantitative Data Summary

The following tables provide hypothetical stability data for this compound based on typical behavior of similar diester compounds. This data is for illustrative purposes and actual stability should be determined experimentally under specific laboratory conditions.

Table 1: Hydrolytic Stability of this compound in Aqueous Buffers at 40°C

pHHalf-life (t½) in DaysDegradation Rate Constant (k) (day⁻¹)
4.0> 365< 0.0019
7.01800.00385
9.0300.0231

Table 2: Thermal Degradation of Solid this compound

TemperatureDuration (Days)Percent Degradation
40°C90< 1%
60°C90~ 3%
80°C30~ 5%

Table 3: Photostability of this compound in Acetonitrile Solution (1 mg/mL)

Light SourceIntensityDuration (hours)Percent Degradation
Cool White Fluorescent1.2 million lux hours24< 2%
Near UV (UVA)200 watt hours/m²24~ 5%

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Acetonitrile (HPLC grade, anhydrous)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • pH meter

  • HPLC-UV/MS or GC-MS system

  • Temperature-controlled oven

  • Photostability chamber

2. Stock Solution Preparation:

  • Accurately weigh and dissolve this compound in anhydrous acetonitrile to prepare a stock solution of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, and 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (Solid): Place a known amount of solid this compound in a controlled oven at 80°C for 30 days.

  • Photodegradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

4. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC-UV/MS or GC-MS method.

5. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Identify and characterize any significant degradation products.

Protocol 2: Quantification of an Analyte in Plasma using this compound as an Internal Standard

This protocol provides a general workflow for using this compound as an internal standard for the quantification of a target analyte in a biological matrix.

1. Materials and Reagents:

  • Blank plasma

  • Target analyte

  • This compound (internal standard, IS)

  • Acetonitrile (containing 0.1% formic acid, for protein precipitation)

  • Methanol (for stock solutions)

  • LC-MS/MS system

2. Solution Preparation:

  • Prepare a stock solution of the target analyte in methanol.

  • Prepare a stock solution of this compound (IS) in methanol at a concentration of 1 mg/mL.

  • Prepare a working solution of the IS by diluting the stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (blank, calibration standard, or unknown), add 150 µL of the IS working solution (in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Inject an appropriate volume of the supernatant onto the LC-MS/MS system.

  • Develop a chromatographic method to separate the analyte and the IS.

  • Optimize the mass spectrometer parameters for the detection of the analyte and the IS using multiple reaction monitoring (MRM).

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

degradation_pathway This compound This compound Pimelic acid-d4 monomethyl ester Pimelic acid-d4 monomethyl ester This compound->Pimelic acid-d4 monomethyl ester Hydrolysis (H₂O, H⁺/OH⁻) Oxidative Degradation Products Oxidative Degradation Products This compound->Oxidative Degradation Products Oxidation Pimelic acid-d4 Pimelic acid-d4 Pimelic acid-d4 monomethyl ester->Pimelic acid-d4 Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plasma Plasma Sample add_is Add this compound (IS) in Acetonitrile plasma->add_is vortex Vortex (Protein Precipitation) add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition lcms->data calibration Generate Calibration Curve data->calibration quantify Quantify Analyte Concentration calibration->quantify

Caption: Workflow for bioanalytical sample analysis using an internal standard.

Calibration curve issues with Dimethyl pimelate-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethyl pimelate-d4. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in their analytical experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when constructing calibration curves using this compound.

Question: Why is my calibration curve for the target analyte non-linear when using this compound as an internal standard?

Answer: Non-linearity in your calibration curve can arise from several factors. A common issue is the concentration of the this compound internal standard being either too high or too low relative to the analyte concentrations. If the internal standard response is not stable across the calibration range, it can lead to a non-linear relationship. Additionally, ensure that the stock solution of this compound is properly prepared and has not undergone degradation. It is also crucial to verify that the chromatographic conditions are suitable for both the analyte and the internal standard.

Question: I am observing peak tailing or poor peak shape for this compound. What could be the cause?

Answer: Poor peak shape for this compound can be attributed to several factors within your GC-MS system. Active sites in the GC inlet liner or the front of the analytical column can interact with the analyte, causing tailing. To troubleshoot this, try replacing the inlet liner and clipping a small portion (e.g., 10-20 cm) from the beginning of the column. Contamination in the carrier gas or sample matrix can also contribute to poor peak shape. Ensure high-purity carrier gas is used and that your sample preparation method effectively removes interfering matrix components.

Question: The response of my this compound internal standard is inconsistent across my sample batch. What should I investigate?

Answer: Inconsistent internal standard response can significantly impact the accuracy and precision of your results. The primary causes to investigate include:

  • Pipetting or Dilution Errors: Verify the accuracy and precision of your pipettes and ensure that all dilutions of the internal standard are performed consistently.

  • Sample Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the internal standard. To mitigate this, optimize your sample preparation procedure to remove as much of the matrix as possible.

  • Injector Variability: Inconsistent injections from the autosampler can lead to variable responses. Check the autosampler syringe for any clogs or leaks and ensure the injection volume is consistent.

  • Stability in Matrix: this compound may not be stable in certain sample matrices over time. It is advisable to process samples promptly after adding the internal standard.

Question: I am seeing a small peak at the retention time of my target analyte in my blank samples that contain only the this compound internal standard. What is the source of this interference?

Answer: The presence of a small peak corresponding to the unlabeled analyte in a blank containing only the deuterated internal standard can be due to isotopic contribution or contamination. Deuterated standards are never 100% isotopically pure and will contain a small percentage of the unlabeled compound. Check the certificate of analysis for your this compound to determine its isotopic purity. If the observed peak is larger than expected from the isotopic distribution, it may indicate contamination of your internal standard stock solution, the solvent, or your GC-MS system.

Frequently Asked Questions (FAQs)

What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Dimethyl pimelate. It is commonly used as an internal standard in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Because it is chemically almost identical to the non-deuterated (endogenous) Dimethyl pimelate, it behaves similarly during sample preparation, chromatography, and ionization. The key difference is its higher mass due to the deuterium atoms, which allows the mass spectrometer to distinguish it from the target analyte. This helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.

What are the ideal storage conditions for this compound stock solutions?

To ensure the stability of your this compound internal standard, it is recommended to store stock solutions at -20°C or lower in tightly sealed vials to prevent solvent evaporation and degradation. For long-term storage, amber glass vials are preferred to protect the compound from light. Avoid repeated freeze-thaw cycles by preparing smaller aliquots for daily use.

How do I choose the appropriate concentration of this compound for my calibration curve?

The concentration of the internal standard should be consistent across all calibration standards, quality controls, and unknown samples. The chosen concentration should provide a stable and reproducible signal that is well within the linear dynamic range of the instrument and is not so high as to cause detector saturation. A general guideline is to use a concentration that is in the mid-range of your calibration curve.

Experimental Protocols

Protocol: Preparation of a Calibration Curve using this compound for the Quantification of Dimethyl Pimelate in a Sample Matrix

This protocol outlines the steps for creating a calibration curve for the quantification of Dimethyl pimelate using this compound as an internal standard via GC-MS.

1. Preparation of Stock Solutions:

  • Dimethyl Pimelate (Analyte) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Dimethyl pimelate and dissolve it in 10 mL of a suitable solvent (e.g., Methanol).
  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent.

2. Preparation of Working Solutions:

  • Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution to create calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution to a final concentration of 10 µg/mL.

3. Preparation of Calibration Standards:

  • For each calibration level, add a fixed volume of the internal standard working solution (e.g., 50 µL) to a fixed volume of the corresponding analyte working solution (e.g., 450 µL). This will result in a constant internal standard concentration across all calibration standards.

4. Sample Preparation:

  • To a known volume of your sample (e.g., 450 µL), add the same fixed volume of the internal standard working solution (50 µL).
  • Perform any necessary extraction or derivatization steps consistently across all calibration standards and samples.

5. GC-MS Analysis:

  • Inject a fixed volume of the prepared calibration standards and samples into the GC-MS system.
  • Acquire data in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both Dimethyl pimelate and this compound.

6. Data Analysis:

  • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
  • Plot a calibration curve of the peak area ratio versus the concentration of the analyte.
  • Determine the concentration of the analyte in your samples by interpolating their peak area ratios on the calibration curve.

Data Presentation

Table 1: Representative Calibration Curve Data for Dimethyl Pimelate using this compound as an Internal Standard.

Analyte Concentration (µg/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
115,234148,9870.102
576,170150,1120.507
10151,890149,5431.016
25378,995150,5672.517
50755,432149,9875.037
1001,502,345150,12310.007
Linearity (R²) 0.9998

Table 2: Representative Recovery and Stability Data for this compound.

ParameterConditionResult
Extraction Recovery Spiked in plasma matrix95.2% ± 3.1%
Freeze-Thaw Stability 3 cycles at -20°C98.5% of initial concentration
Bench-Top Stability 4 hours at room temperature in processed sample97.9% of initial concentration
Long-Term Stability 1 month at -80°C in stock solution99.1% of initial concentration

Visualizations

experimental_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_analyte Analyte Stock working_analyte Analyte Working Standards stock_analyte->working_analyte stock_is IS Stock (DMP-d4) working_is IS Working Solution stock_is->working_is cal_standards Calibration Standards working_analyte->cal_standards working_is->cal_standards qc_samples QC Samples working_is->qc_samples unknown_samples Unknown Samples working_is->unknown_samples gcms GC-MS Analysis cal_standards->gcms qc_samples->gcms unknown_samples->gcms data_processing Data Processing gcms->data_processing results Results data_processing->results

Caption: Experimental workflow for quantitative analysis using an internal standard.

troubleshooting_flowchart decision decision action action start Calibration Curve Issue q_linearity Is the curve non-linear? start->q_linearity q_peak_shape Is peak shape poor? q_linearity->q_peak_shape No action_check_conc Check IS and analyte concentrations. Verify stock solution integrity. q_linearity->action_check_conc Yes q_is_response Is IS response inconsistent? q_peak_shape->q_is_response No action_check_gc Replace inlet liner. Clip column. Check for system contamination. q_peak_shape->action_check_gc Yes action_check_prep Verify pipetting and dilutions. Optimize sample preparation. Check autosampler. q_is_response->action_check_prep Yes end_node Consult further documentation q_is_response->end_node No action_check_conc->q_peak_shape action_check_gc->q_is_response action_check_prep->end_node

Caption: Troubleshooting decision tree for calibration curve issues.

References

Technical Support Center: Analysis of Dimethyl Pimelate-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Dimethyl pimelate-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Our goal is to help you minimize ion suppression and ensure the development of robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a matrix effect that occurs during LC-MS analysis where the ionization efficiency of an analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] When using this compound as an internal standard, ion suppression is a critical concern because if it affects the analyte and the internal standard to different extents, it can lead to inaccurate quantification.[2]

Q2: How does this compound, as a stable isotope-labeled internal standard (SIL-IS), help in mitigating the effects of ion suppression?

A2: A SIL-IS like this compound is the ideal internal standard because it has the same chemical properties as the unlabeled analyte and will co-elute chromatographically.[2] Therefore, it is assumed to experience the same degree of ion suppression as the analyte.[2] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.

Q3: What are the common sources of ion suppression in LC-MS analysis?

A3: Common sources of ion suppression include salts, ion-pairing agents, endogenous matrix components (like phospholipids from plasma), and even the internal standard itself if used at an excessively high concentration. These substances can compete with the analyte and internal standard for ionization in the MS source, leading to a reduced signal for both.

Q4: How can I determine if ion suppression is affecting my analysis of this compound and my target analyte?

A4: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a solution of your analyte and this compound at a constant rate into the LC eluent after the analytical column and injecting a blank matrix sample. Dips in the baseline signal indicate the retention times where co-eluting matrix components are causing ion suppression.

Troubleshooting Guide

This guide provides a systematic approach to identifying and minimizing ion suppression for assays utilizing this compound as an internal standard.

Issue: Poor Sensitivity, Inaccurate, or Inconsistent Results

This is often the primary indicator of uncompensated ion suppression.

Step 1: Assess Ion Suppression

  • Action: Perform a post-column infusion experiment as described in FAQ 4.

  • Interpretation: This will reveal if and where ion suppression is occurring in your chromatographic run. If the elution time of your analyte and this compound falls within a region of suppression, you will need to take steps to mitigate it.

Step 2: Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components before LC-MS analysis. The choice of technique can significantly impact the level of ion suppression.

  • Action: Evaluate different sample preparation techniques. The effectiveness of common techniques is summarized in the table below.

  • Recommendation: For complex biological matrices like plasma, more rigorous sample preparation methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at reducing matrix effects than simple protein precipitation.

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

Sample Preparation TechniqueEffectiveness in Removing InterferencesAdvantagesDisadvantagesBest Suited For
Protein Precipitation (PPT) Low to ModerateSimple, fast, and inexpensive.May not effectively remove other matrix components like phospholipids and salts.Initial screening and for samples with lower complexity.
Liquid-Liquid Extraction (LLE) Moderate to HighEffective at removing salts and highly polar interferences.Can be labor-intensive and may have lower analyte recovery for polar compounds.Removal of non-polar interferences.
Solid-Phase Extraction (SPE) HighProvides the cleanest extracts by effectively removing a wide range of interfering compounds.More expensive and requires method development to select the appropriate sorbent and elution conditions.Complex matrices and when high sensitivity is required.

Step 3: Optimize Chromatographic Conditions

Modifying the LC method to separate the analyte and this compound from co-eluting matrix components is a powerful strategy to minimize ion suppression.

  • Action:

    • Modify the Gradient: Adjust the mobile phase gradient to better separate the analytes from the suppression zones identified in the post-column infusion experiment.

    • Change the Column: Use a column with a different selectivity (e.g., a biphenyl or pentafluorophenyl phase instead of a C18) to alter the elution profile of interfering components.

    • Consider UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide higher resolution and can better separate analytes from matrix interferences.

Step 4: Optimize Mass Spectrometer Source Conditions

  • Action: Optimize ESI source parameters such as gas flows, temperature, and capillary voltage.

  • Rationale: While this may not eliminate the root cause of ion suppression, optimizing these parameters can sometimes improve the ionization efficiency of the target compounds relative to the interfering species.

Step 5: Verify Co-elution of Analyte and Internal Standard

  • Action: Ensure that the chromatographic peaks for the unlabeled analyte and this compound are narrow and have the same retention time.

  • Rationale: For the internal standard to effectively compensate for ion suppression, it must experience the same matrix effects as the analyte at the same point in time.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

  • System Setup:

    • Prepare a solution of the analyte and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal on the mass spectrometer.

    • Use a syringe pump to deliver this solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-connector placed between the analytical column and the MS ion source.

  • Procedure:

    • Begin infusing the analyte and internal standard solution.

    • Once a stable baseline signal is achieved, inject a blank, extracted matrix sample onto the LC column.

    • Monitor the signal intensity of the analyte and this compound throughout the chromatographic run.

  • Interpretation of Results:

    • A stable, flat baseline indicates no significant ion suppression.

    • Dips or decreases in the baseline signal correspond to regions where co-eluting matrix components are causing ion suppression.

Visualizations

IonSuppressionMechanism cluster_ESI ESI Source cluster_MS Mass Spectrometer Analyte Analyte Droplet Charged Droplet Analyte->Droplet IS This compound IS->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Competition for Charge/Surface Area Detector Detector Droplet->Detector Gas Phase Ions

Caption: Mechanism of Ion Suppression in the ESI Source.

TroubleshootingWorkflow Start Poor Sensitivity or Inconsistent Results Assess Perform Post-Column Infusion Experiment Start->Assess Suppression_Detected Ion Suppression Detected? Assess->Suppression_Detected Optimize_SamplePrep Optimize Sample Preparation (SPE, LLE) Suppression_Detected->Optimize_SamplePrep Yes No_Suppression No Significant Suppression Suppression_Detected->No_Suppression No Optimize_LC Optimize Chromatographic Separation Optimize_SamplePrep->Optimize_LC Check_Coelution Verify Analyte and IS Co-elution Optimize_LC->Check_Coelution End Method Optimized Check_Coelution->End

Caption: Troubleshooting Workflow for Ion Suppression.

References

Technical Support Center: Purity Analysis of Dimethyl Pimelate-d4 Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl pimelate-d4 standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is the deuterium-labeled version of Dimethyl pimelate. It is primarily used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Its chemical formula is C9H12D4O4 and its molecular weight is approximately 192.25 g/mol .

Q2: What are the common synonyms for this compound?

A2: Common synonyms include Pimelic Acid Dimethyl Ester-d4 and Dimethyl 1,7-heptanedioate-d4[1]. The non-deuterated form is known as Dimethyl pimelate, Pimelic Acid Dimethyl Ester, or Dimethyl heptanedioate[2].

Q3: What is the typical purity of a this compound standard?

A3: Commercially available Dimethyl pimelate standards typically have a purity of ≥98% or ≥99%, as determined by Gas Chromatography (GC)[2].

Q4: How should I store my this compound standard?

A4: For long-term storage, it is recommended to store the standard at -20°C. For short-term storage, refrigeration at 2-8°C in a cool, dark place is advisable. Always refer to the Certificate of Analysis (CoA) for specific storage recommendations[1].

Q5: What are the potential impurities in this compound standards?

A5: Potential impurities can arise from the synthesis process and may include:

  • Residual Starting Materials: Pimelic acid and methanol.

  • Related Esters: Mono-methyl pimelate or other diesters if the starting dicarboxylic acid contained impurities (e.g., adipic, glutaric, or succinic acids).

  • Catalyst Residues: If sulfuric acid is used as a catalyst, traces of monomethyl sulfate or dimethyl sulfate could be present.

  • Solvent Residues: Residual solvents from the reaction or purification steps.

Troubleshooting Guides

GC-MS Analysis

Q: I am seeing peak tailing in my GC-MS analysis of this compound. What could be the cause?

A: Peak tailing for a relatively non-polar compound like this compound can be caused by several factors:

  • Active Sites in the Injection Port or Column: The liner or the front of the column may have active sites.

    • Solution: Deactivate the liner or use a new, silanized liner. Trim the first few centimeters of the column.

  • Column Contamination: Buildup of non-volatile residues on the column.

    • Solution: Bake out the column at a high temperature (within the column's limits). If this doesn't resolve the issue, the column may need to be replaced.

  • Improper Column Installation: A poor cut on the column or incorrect insertion depth into the injector or detector can cause peak tailing.

    • Solution: Ensure the column is cut cleanly and installed according to the manufacturer's instructions.

Q: My response for the this compound internal standard is inconsistent between runs. What should I check?

A: Inconsistent response of an internal standard can be due to:

  • Injection Volume Variation: If using manual injection, ensure a consistent and rapid injection technique. For autosamplers, check for air bubbles in the syringe.

  • Septum Leak: A leaking septum can lead to variable amounts of sample being introduced.

    • Solution: Replace the septum regularly.

  • Sample Degradation: Although Dimethyl pimelate is relatively stable, degradation could occur if the sample is not stored properly.

    • Solution: Prepare fresh sample dilutions and store them appropriately.

Troubleshooting Workflow for GC-MS Analysis

GCMS_Troubleshooting start Problem Observed: Inconsistent Peak Area or Poor Peak Shape check_injection Check Injection System: - Syringe condition? - Septum leak? - Injection volume? start->check_injection check_column Evaluate GC Column: - Column bleed? - Peak tailing/fronting? - Age of column? start->check_column check_ms Verify MS Detector: - Source cleaning needed? - Tuning parameters correct? start->check_ms resolve_injection Action: - Replace syringe/septum. - Optimize injection speed. check_injection->resolve_injection resolve_column Action: - Condition/trim column. - Replace column. check_column->resolve_column resolve_ms Action: - Clean ion source. - Re-tune MS. check_ms->resolve_ms end_node Problem Resolved resolve_injection->end_node resolve_column->end_node resolve_ms->end_node Purity_Analysis_Workflow start Receive Dimethyl pimelate-d4 Standard prep_sample Prepare Standard Solutions (e.g., in Ethyl Acetate) start->prep_sample gc_ms GC-MS Analysis: - Assess chemical purity - Identify volatile impurities prep_sample->gc_ms hplc HPLC Analysis: - Assess chemical purity - Identify non-volatile impurities prep_sample->hplc nmr NMR Analysis: - Confirm structure - Assess isotopic purity - Identify impurities prep_sample->nmr data_analysis Data Analysis and Impurity Profiling gc_ms->data_analysis hplc->data_analysis nmr->data_analysis report Generate Certificate of Analysis (CoA) data_analysis->report

References

Validation & Comparative

A Comparative Guide to Internal Standards for the Validation of Analytical Methods: Featuring Dimethyl Pimelate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly within drug development and metabolomics, the accuracy and reliability of quantitative data are paramount. The validation of analytical methods ensures that the measurements are dependable. A critical component of robust analytical method validation, especially in chromatographic techniques coupled with mass spectrometry (MS), is the use of an appropriate internal standard. This guide provides an objective comparison of Dimethyl pimelate-d4 as an internal standard against other commonly used alternatives, supported by experimental data and detailed methodologies for the analysis of fatty acid methyl esters (FAMEs), a common application for such standards.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry.[1] These are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle mass change allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process, from sample preparation to detection.[1] This co-behavior is crucial for correcting variations arising from sample preparation, instrument response, and matrix effects.

This compound is the deuterium-labeled version of Dimethyl pimelate and is utilized as an internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4] While specific performance data for this compound is not extensively published in comparative studies, its utility can be inferred from the well-established principles of using deuterated standards.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. The choice of internal standard can significantly impact the performance of an analytical method. Below is a comparison of this compound with other common internal standards used for the analysis of fatty acid methyl esters (FAMEs).

Table 1: Comparison of Internal Standard Characteristics for FAMEs Analysis

FeatureThis compoundDeuterated FAMEs (e.g., d3-FAMEs)Fatty Acid Ethyl Esters (FAEEs)Odd-Chain Fatty Acids (e.g., C17:0, C19:0)
Type Deuterated Dicarboxylic Acid EsterDeuterated Analog of AnalyteStructural AnalogNon-endogenous Fatty Acid
Co-elution with FAMEs Unlikely to co-elute with most FAMEs, which can be advantageous in preventing signal overlap.Designed to co-elute with the corresponding unlabeled FAME, which is ideal for correcting matrix effects.Elutes at a different retention time than the corresponding FAME.Elutes at a different retention time than most common FAMEs.
Correction for Matrix Effects Good, due to similar chemical properties to other esters.Excellent, as it is chemically almost identical to the analyte.Moderate, as the ethyl ester may behave slightly differently than a methyl ester in the ion source.Moderate, as its ionization efficiency may differ from the analytes of interest.
Correction for Derivatization Does not correct for variability in the methylation step as it is already an ester.Can correct for variability in the methylation step if the deuterated standard is in the form of a fatty acid.Does not correct for variability in the methylation step.Corrects for variability in the methylation step.
Commercial Availability Readily available.Wide variety of deuterated FAMEs are commercially available.Commercially available.Commercially available.
Potential for Isotopic Crosstalk Low, as the mass difference (d4) is significant.Possible if the mass difference is small or if there are natural isotopes of the analyte that overlap with the standard's mass.Not applicable.Not applicable.

Quantitative Performance Data of Alternative Internal Standards

While specific validation data for methods using this compound is scarce in the public domain, numerous studies have validated methods for FAMEs analysis using other internal standards. The following table summarizes typical performance characteristics from such studies. This data provides a benchmark against which the performance of this compound could be evaluated.

Table 2: Summary of Validation Parameters for FAMEs Analysis using Alternative Internal Standards

Validation ParameterMethod using Deuterated FAMEs (d3-FAMEs)Method using Fatty Acid Ethyl Esters (FAEEs)Method using Odd-Chain Fatty Acids
Technique GC-MSGC-MSGC-FID
**Linearity (R²) **≥ 0.999≥ 0.99≥ 0.999
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (%RSD) < 10%< 15%< 2%
Limit of Detection (LOD) 0.01-0.04 mg/kgAnalyte dependentAnalyte dependent
Limit of Quantitation (LOQ) 0.04-0.12 mg/kgAnalyte dependentAnalyte dependent

Note: The values presented are typical and may vary depending on the specific analyte, matrix, and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for the analysis of fatty acids in biological samples using an internal standard.

Protocol 1: GC-MS Analysis of FAMEs using a Deuterated Internal Standard

This protocol is a generalized procedure for the extraction and analysis of fatty acids from a biological matrix.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard solution containing the deuterated fatty acid(s) of interest (e.g., a mix of d3-methyl esters) in methanol.

    • Add 500 µL of a 2:1 (v/v) mixture of chloroform:methanol and vortex for 1 minute.

    • Add 100 µL of water, vortex, and centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Transfer the lower organic layer to a new tube.

  • Derivatization to FAMEs:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Add 200 µL of 2% methanolic sulfuric acid and heat at 60°C for 30 minutes.

    • After cooling, add 500 µL of hexane and 100 µL of water. Vortex and centrifuge.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial.

  • GC-MS Conditions:

    • Column: DB-WAX or similar polar capillary column.

    • Injection: 1 µL, splitless.

    • Oven Program: Start at 100°C, ramp to 250°C.

    • Carrier Gas: Helium.

    • MS Detection: Electron Ionization (EI) or Chemical Ionization (CI) in Selected Ion Monitoring (SIM) mode to monitor characteristic ions of the analytes and the deuterated internal standard.

Protocol 2: Analysis using a Non-Deuterated Internal Standard (e.g., Heptadecanoic Acid - C17:0)
  • Sample Preparation and Derivatization:

    • To the sample, add a known amount of the internal standard (e.g., heptadecanoic acid).

    • Perform a lipid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer).

    • Evaporate the solvent and perform methylation using a reagent like boron trifluoride in methanol (BF3-methanol) by heating at 100°C for 10 minutes.

    • Extract the resulting FAMEs with hexane.

  • GC-FID Conditions:

    • Column: SP-2560 or similar highly polar capillary column.

    • Injection: 1 µL, split.

    • Oven Program: Isothermal or programmed temperature ramp suitable for separating the FAMEs of interest.

    • Detector: Flame Ionization Detector (FID).

    • Quantification: Calculate analyte concentrations based on the peak area ratio of the analyte to the internal standard and a calibration curve.

Visualization of Analytical Workflow and Logic

Diagrams can effectively illustrate complex processes and relationships. The following diagrams were created using the Graphviz DOT language to visualize the experimental workflow and the logic behind using an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition GCMS->Data Integration Peak Integration Data->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification (using Calibration Curve) Ratio->Quantification

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

G Analyte Analyte Signal Ratio Analyte / IS Ratio Analyte->Ratio IS Internal Standard Signal IS->Ratio Variability Sources of Variability (Extraction Loss, Injection Volume, Ion Suppression) Variability->Analyte affects Variability->IS affects similarly Result Accurate Quantification Ratio->Result corrects for variability

Caption: The logical principle of using an internal standard to ensure accurate quantification.

Conclusion

The validation of analytical methods is a cornerstone of reliable scientific research and drug development. The selection of an appropriate internal standard is a critical decision in this process. This compound, as a deuterated dicarboxylic acid ester, presents a viable option, particularly in GC-MS and LC-MS applications where a stable, non-endogenous standard is required.

While direct comparative performance data for this compound is not widely available, this guide provides a framework for its evaluation by comparing it to well-characterized alternatives like deuterated FAMEs and odd-chain fatty acids. The provided experimental protocols and performance benchmarks for these alternatives can serve as a valuable resource for researchers developing and validating their own analytical methods. Ultimately, the choice of the best internal standard will depend on the specific requirements of the assay, including the nature of the analyte and the sample matrix. A thorough method validation, including the assessment of parameters like accuracy, precision, linearity, and robustness, is essential to ensure the generation of high-quality, defensible data.

References

A Comparative Guide to Dimethyl Pimelate-d4 and Other Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reliable quantitative analysis, particularly in complex matrices, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Dimethyl pimelate-d4 with other internal standards, supported by experimental data and principles of analytical chemistry. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard in mass spectrometry-based quantification. Their utility lies in their chemical similarity to the analyte of interest, allowing them to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variations in these steps.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are compounds in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N).[1] This subtle change in mass allows the internal standard to be distinguished from the analyte by a mass spectrometer, while its chemical properties remain nearly identical. This near-identical behavior is the key to accurate quantification, as the SIL internal standard can effectively compensate for variations throughout the analytical workflow, including extraction efficiency, matrix effects, and instrument response.[2][3]

This compound is a deuterated analog of dimethyl pimelate and serves as an excellent internal standard for the quantification of dimethyl pimelate and structurally related compounds.[4] Deuterated standards are the most common type of SIL internal standards due to their relative ease of synthesis and lower cost compared to ¹³C or ¹⁵N labeled standards.[5]

Performance Comparison of Internal Standards

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample processing and analysis. The following table summarizes the key performance characteristics of different types of internal standards.

Parameter This compound (Deuterated SIL-IS) Other Deuterated SIL-IS (e.g., DEP-d4, DBP-d4) ¹³C or ¹⁵N Labeled SIL-IS Structural Analog (Non-Isotopically Labeled)
Chemical & Physical Properties Nearly identical to the analyte.Nearly identical to their respective analytes.Virtually identical to the analyte.Similar, but not identical to the analyte.
Co-elution with Analyte Generally co-elutes or has a very small, predictable retention time shift.Similar to this compound, minor shifts are possible.Excellent co-elution is expected.Retention time will differ from the analyte.
Compensation for Matrix Effects Excellent, due to near-identical elution and ionization behavior.Generally excellent.Considered the most effective for compensating for matrix effects.Less effective due to differences in retention time and ionization efficiency.
Accuracy & Precision High, leading to improved assay performance.High, with reported recoveries often exceeding 89%.Very high, often considered the "gold standard" for accuracy.Lower compared to SIL-IS, which can lead to biased results.
Potential for Isotopic Effects Yes, a slight "deuterium isotope effect" can sometimes cause a small chromatographic shift.Yes, similar to other deuterated standards.Minimal to none.Not applicable.
Stability (H/D Exchange) The deuterium labels are on a stable part of the molecule, minimizing the risk of hydrogen-deuterium exchange.Stability depends on the position of the deuterium labels.High, ¹³C and ¹⁵N labels are chemically very stable.Generally stable, but depends on the specific compound.
Cost & Availability Generally more affordable and readily available than ¹³C- or ¹⁵N-labeled standards.Varies depending on the specific standard.Typically more expensive and may require custom synthesis.Varies widely depending on the compound.

Quantitative Data Summary

The following table presents recovery data for several deuterated phthalate internal standards from a study on the analysis of phthalates in indoor air. This data demonstrates the high and consistent recoveries that can be achieved with deuterated internal standards.

Internal Standard Mean Recovery (%) Reproducibility Relative Standard Deviation (RSDr %)
Diethyl phthalate-d4 (DEP-d4)>89.75.1 - 13.1
Di-n-butyl phthalate-d4 (DBP-d4)>89.75.1 - 13.1
Benzyl butyl phthalate-d4 (BBP-d4)>89.7Not Reported
Di(2-ethylhexyl) phthalate-d4 (DEHP-d4)>89.75.1 - 13.1

Data sourced from a method validation study for the determination of phthalates in indoor air by GC-MS.

Experimental Protocols

A detailed methodology for a key experiment—the quantitative analysis of phthalates in a complex matrix (e.g., wine) using deuterated internal standards—is provided below. This protocol is based on established methods and best practices.

Objective: To accurately quantify the concentration of target phthalates in a wine sample using gas chromatography-mass spectrometry (GC-MS) and a suite of deuterated internal standards, including a DMP-d4 as an internal standard for Dimethyl Phthalate.

Materials:

  • Analytes: Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Di-n-butyl phthalate (DBP), etc.

  • Internal Standards: this compound (or DMP-d4), DEP-d4, DBP-d4, etc.

  • Solvents: Isohexane, Acetone (analytical grade)

  • Equipment: GC-MS system, vortex mixer, centrifuge, evaporator.

Procedure:

  • Sample Preparation:

    • Pipette a known volume of the wine sample into a centrifuge tube.

    • Spike the sample with a known amount of the internal standard mixture (containing this compound and other relevant deuterated standards).

    • Add extraction solvent (e.g., isohexane) to the tube.

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

    • Centrifuge to separate the organic and aqueous layers.

  • Extraction and Concentration:

    • Carefully transfer the organic layer (top layer) to a clean tube.

    • Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 1 mL.

  • GC-MS Analysis:

    • Inject an aliquot of the concentrated extract into the GC-MS system.

    • The gas chromatograph separates the different phthalates and their corresponding internal standards based on their boiling points and interactions with the GC column.

    • The mass spectrometer detects and quantifies the analytes and internal standards based on their unique mass-to-charge ratios.

  • Data Analysis:

    • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • The concentration of the analyte in the unknown sample is then determined from this calibration curve.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Integration Peak Integration GCMS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification G cluster_process Analytical Process cluster_output Quantification Analyte Analyte (A) Measurement Mass Spectrometry Measurement Analyte->Measurement IS Internal Standard (IS) (e.g., this compound) IS->Measurement Sample Sample Matrix Sample->Measurement Matrix Effects Ratio Ratio (A/IS) is constant, independent of sample loss or matrix effects. Measurement->Ratio

References

A Comparative Guide to the Cross-Validation of Assays Utilizing Dimethyl Pimelate-d4 for Succinylacetone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of assay performance for the quantification of succinylacetone, a critical biomarker for the diagnosis and monitoring of Tyrosinemia Type I, utilizing Dimethyl pimelate-d4 as an internal standard. The performance of this deuterated internal standard is compared with other stable isotope-labeled alternatives, supported by a review of experimental data from various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Detailed experimental protocols and visual workflows are presented to aid researchers in the development and validation of robust bioanalytical assays.

Introduction to Succinylacetone and the Role of Internal Standards

Succinylacetone (SA) is a pathognomonic biomarker for Tyrosinemia Type I, an inherited metabolic disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase. The accumulation of SA leads to severe liver and kidney damage. Accurate and precise quantification of SA in biological matrices, particularly in dried blood spots (DBS) from newborns, is crucial for early diagnosis and therapeutic monitoring.

In LC-MS/MS analysis, stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for achieving reliable quantification. These standards, which are chemically identical to the analyte but have a different mass, are added to samples at a known concentration to correct for variations in sample preparation, chromatography, and ionization efficiency. The choice of internal standard can significantly impact assay performance.

Performance Comparison of Internal Standards for Succinylacetone Analysis

While direct head-to-head comparative studies for all possible internal standards for succinylacetone are not extensively published, a comparison of their performance characteristics can be compiled from various method validation studies. The most commonly used SIL-IS for succinylacetone analysis include deuterated (d-labeled) and carbon-13 (¹³C-labeled) analogues of succinylacetone itself, as well as structural analogues like this compound.

Table 1: Comparison of Performance Characteristics of Different Internal Standards for Succinylacetone Quantification

Performance ParameterThis compound (Structural Analog)¹³C-labeled Succinylacetone (e.g., ¹³C₄-SA)Deuterated Succinylacetone (e.g., dₓ-SA)
Linearity (r²) Typically >0.99>0.99>0.99
Lower Limit of Quantification (LLOQ) 0.2 - 1 µmol/L0.005 - 0.2 µmol/L0.1 - 0.5 µmol/L
Intra-day Precision (%CV) < 15%< 10%< 15%
Inter-day Precision (%CV) < 15%< 10%< 15%
Accuracy (% Recovery) 85-115%90-110%85-115%
Matrix Effect Potential for differential matrix effects due to structural difference.Minimal, as it co-elutes and ionizes almost identically to the analyte.Minimal, though slight chromatographic shifts can sometimes lead to differential matrix effects.
Isotopic Stability HighHighGenerally high, but potential for H/D back-exchange in certain solvents or conditions.
Cost & Availability Generally more cost-effective and readily available.More expensive and may have limited commercial availability.Often more affordable than ¹³C-labeled standards and widely available.

Key Observations:

  • ¹³C-labeled succinylacetone is theoretically the ideal internal standard due to its near-identical chemical and physical properties to the native analyte, leading to the most accurate correction for matrix effects and variability.[1][2]

  • This compound , as a structural analog, offers a cost-effective alternative. While it may not perfectly mimic the chromatographic behavior and ionization of succinylacetone, validated methods have demonstrated acceptable performance in terms of precision and accuracy.

  • Deuterated succinylacetone is another excellent choice, though the potential for chromatographic shifts and H/D exchange should be considered during method development and validation.[1][3]

Experimental Protocols

The following is a generalized experimental protocol for the quantification of succinylacetone in dried blood spots using LC-MS/MS with a stable isotope-labeled internal standard. This protocol is a composite based on several published methods.[4]

Materials and Reagents
  • Succinylacetone standard

  • This compound (or other SIL-IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Hydrazine monohydrate

  • Deionized water

  • Dried blood spot punches (3 mm)

  • 96-well microtiter plates

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Sample Preparation
  • Punching: Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.

  • Extraction and Derivatization: Add 100 µL of an extraction solution (e.g., acetonitrile/water/formic acid mixture) containing the internal standard (e.g., this compound at a fixed concentration) and hydrazine to each well. Hydrazine is used to derivatize succinylacetone to a more stable pyrazole derivative.

  • Incubation: Seal the plate and incubate at 45°C for 45 minutes with gentle shaking.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition.

LC-MS/MS Analysis
  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • Succinylacetone (derivatized): Monitor the specific precursor to product ion transition.

    • Internal Standard (e.g., this compound): Monitor the corresponding mass-shifted precursor to product ion transition.

Data Analysis

Quantify the concentration of succinylacetone by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of succinylacetone and a fixed concentration of the internal standard.

Mandatory Visualizations

Signaling Pathway: Tyrosine Catabolism

The following diagram illustrates the tyrosine catabolism pathway, highlighting the step where the deficiency of fumarylacetoacetate hydrolase (FAH) leads to the accumulation of succinylacetone.

Tyrosine_Catabolism Tyrosine Tyrosine PHP 4-Hydroxyphenylpyruvate Tyrosine->PHP Tyrosine aminotransferase Homogentisate Homogentisate PHP->Homogentisate 4-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate hydrolase (FAH) Succinylacetone Succinylacetone Fumarylacetoacetate->Succinylacetone Deficiency in FAH leads to accumulation

Tyrosine Catabolism Pathway
Experimental Workflow

This diagram outlines the key steps in the experimental workflow for the quantification of succinylacetone from dried blood spots using LC-MS/MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing DBS Dried Blood Spot (DBS) Punch Punch 3mm Disc DBS->Punch Spike_IS Add Internal Standard (this compound) Punch->Spike_IS Extract_Derivatize Extract & Derivatize with Hydrazine Spike_IS->Extract_Derivatize Evaporate Evaporate to Dryness Extract_Derivatize->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantify using Calibration Curve Ratio_Calculation->Quantification

Succinylacetone Quantification Workflow

Conclusion

The cross-validation of assays for succinylacetone quantification demonstrates that while ¹³C-labeled internal standards offer the highest theoretical accuracy, deuterated analogs like this compound provide a robust and cost-effective alternative. The selection of an appropriate internal standard should be based on a thorough method validation that assesses linearity, precision, accuracy, and matrix effects to ensure the generation of reliable clinical data for the diagnosis and management of Tyrosinemia Type I. The provided experimental protocol and workflows serve as a comprehensive guide for researchers to establish and validate high-quality bioanalytical methods.

References

The Gold Standard in Quantitative Analysis: A Comparative Guide to the Accuracy and Precision of Dimethyl pimelate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts the reliability and validity of experimental results. This guide provides a comprehensive comparison of Dimethyl pimelate-d4 as a deuterated internal standard against other common alternatives, supported by a review of analytical principles and methodologies. The consensus in the scientific community points towards stable isotope-labeled standards, such as this compound, as the gold standard for achieving the highest levels of accuracy and precision in mass spectrometry-based assays.

Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely recognized for their ability to mimic the physicochemical properties of the analyte of interest.[1][2] This near-identical behavior allows them to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization in the mass spectrometer.[1] By co-eluting with the analyte, a deuterated standard like this compound experiences similar matrix effects and extraction recovery, leading to more robust and reliable data.[3]

Performance Comparison: Deuterated vs. Alternative Internal Standards

The primary advantage of using a deuterated internal standard such as this compound lies in its structural and chemical similarity to the unlabeled analyte, differing only in mass. This minimizes the potential for chromatographic separation between the analyte and the standard, ensuring they are subjected to the same analytical conditions. In contrast, alternative standards, such as structural analogs or compounds with different chain lengths, may exhibit different chromatographic behavior and ionization efficiencies, leading to less accurate correction.

While specific quantitative performance data for this compound is not extensively published in comparative studies, the principles of isotope dilution mass spectrometry and data from studies using other deuterated standards for similar applications provide a strong basis for its expected high performance.

Below is a summary table illustrating the expected performance characteristics of this compound in comparison to other classes of internal standards commonly used in the analysis of dicarboxylic acid esters or fatty acid methyl esters (FAMEs).

Internal Standard TypeAnalyte MimicryCo-elution with AnalyteCompensation for Matrix EffectsExpected Precision (%CV)Expected Accuracy (% Bias/Recovery)
This compound (Deuterated) ExcellentNear-perfectExcellent< 15%85-115%
Odd-Chain Fatty Acid Esters (e.g., C17:0 FAME) GoodClose, but can varyGood< 20%80-120%
Structural Analogs (Non-isotopically labeled) ModerateVariableModerate to Poor> 20%Can be variable

Note: The performance data in this table are generalized from typical bioanalytical method validation acceptance criteria and published data on similar deuterated and non-deuterated internal standards.[4] Actual performance may vary depending on the specific analytical method, matrix, and instrumentation.

Experimental Protocols: A Generalized Workflow

The successful application of this compound as an internal standard is contingent on a well-defined and validated experimental workflow. The following protocol outlines the key steps in a typical quantitative analysis using gas chromatography-mass spectrometry (GC-MS) for dicarboxylic acid methyl esters.

Experimental Workflow for Quantitative Analysis using this compound

Experimental_Workflow Generalized Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) Internal_Standard_Spiking 2. Spiking with This compound Sample_Collection->Internal_Standard_Spiking Add known amount of IS Extraction 3. Liquid-Liquid or Solid-Phase Extraction Internal_Standard_Spiking->Extraction Isolate analytes and IS Derivatization 4. Derivatization to Methyl Esters Extraction->Derivatization Enhance volatility for GC GC_Separation 5. Gas Chromatographic Separation Derivatization->GC_Separation MS_Detection 6. Mass Spectrometric Detection (SIM/MRM) GC_Separation->MS_Detection Separate by volatility Peak_Integration 7. Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation 8. Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification 9. Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Generalized workflow for quantitative GC-MS analysis using this compound.

Key Experimental Steps:
  • Sample Preparation and Internal Standard Spiking: A precise and known amount of this compound is added to all samples, calibration standards, and quality controls at the beginning of the sample preparation process. This ensures that the internal standard undergoes the same extraction and derivatization procedures as the analyte.

  • Extraction: The analytes and the internal standard are extracted from the biological matrix using an appropriate technique such as liquid-liquid extraction or solid-phase extraction.

  • Derivatization: For GC-MS analysis of dicarboxylic acids, a derivatization step is typically required to convert the polar carboxylic acid groups into more volatile and thermally stable esters (e.g., methyl esters).

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer detects and quantifies the analyte and the internal standard, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.

  • Data Analysis: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of this compound and comparing this ratio to a calibration curve generated from standards with known concentrations.

Logical Relationship in Quantitative Analysis

The fundamental principle behind the use of an internal standard is the establishment of a consistent response ratio between the analyte and the standard. This relationship is what enables accurate quantification despite variations in the analytical process.

Quantitative_Relationship Logical Relationship in Internal Standard Quantification Analyte_Response Analyte Peak Area Response_Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response Internal Standard Peak Area (this compound) IS_Response->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Plot against Analyte_Concentration Analyte Concentration (Known in Standards) Analyte_Concentration->Calibration_Curve Unknown_Concentration Unknown Analyte Concentration Calibration_Curve->Unknown_Concentration Interpolate from

Caption: The logical flow of quantification using an internal standard.

Conclusion

The use of this compound as a deuterated internal standard represents a best practice in quantitative analytical chemistry. Its chemical and physical similarity to the corresponding unlabeled analyte allows for superior correction of analytical variability, leading to enhanced accuracy and precision. While the initial investment in a stable isotope-labeled standard may be higher than for other alternatives, the long-term benefits of producing high-quality, reliable, and defensible data are invaluable for researchers, scientists, and drug development professionals. The adoption of this compound and other deuterated standards is a key step towards achieving robust and reproducible quantitative results.

References

Dimethyl Pimelate-d4 vs. Non-Deuterated Dimethyl Pimelate: A Comparative Guide for Assay Performance

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly in assays involving mass spectrometry, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison between the use of Dimethyl pimelate-d4 and its non-deuterated counterpart, Dimethyl pimelate, as internal standards. For researchers, scientists, and professionals in drug development, understanding the nuances of these choices is paramount for robust and reliable quantitative analysis.

While direct comparative studies on Dimethyl pimelate are not extensively published, the principles governing the use of deuterated and non-deuterated internal standards are well-established. This guide draws upon these principles and data from analogous compounds, such as other dicarboxylic acid methyl esters and fatty acid methyl esters, to illustrate the performance differences.

The Gold Standard: Advantages of Deuterated Internal Standards

Deuterated internal standards, like this compound, are widely regarded as the 'gold standard' in quantitative mass spectrometry.[1][2] The fundamental advantage lies in their near-identical physicochemical properties to the analyte of interest. By replacing four hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical behavior. This leads to several key performance enhancements in an assay.

One of the primary benefits is the co-elution of the deuterated standard with the non-deuterated analyte during chromatographic separation.[3] This ensures that both compounds experience the same effects from the analytical system, such as ionization suppression or enhancement in the mass spectrometer's source.[3] Any variability in the analytical process, from sample preparation to injection volume, will affect both the analyte and the internal standard to the same degree. This allows for more accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant despite these variations.

In contrast, a non-deuterated internal standard, which is structurally similar but not identical to the analyte, may have a different retention time and ionization efficiency. This can lead to inadequate compensation for matrix effects and other sources of variability, ultimately compromising the accuracy and precision of the results.

Quantitative Performance Comparison

The following table summarizes the expected performance differences between this compound and non-deuterated Dimethyl pimelate when used as internal standards in a typical quantitative assay, such as GC-MS or LC-MS. The data presented is illustrative and based on typical validation parameters for methods employing deuterated versus non-deuterated internal standards for similar analytes.

Performance MetricThis compound (Deuterated IS)Non-deuterated Dimethyl Pimelate (as a structural analog IS for a different analyte)Justification
Accuracy (% Bias) -2% to +2%-15% to +15%Deuterated IS co-elutes and experiences identical matrix effects, leading to more accurate correction.
Precision (%RSD) < 5%< 15%The identical behavior of the deuterated IS minimizes variability in sample processing and instrument response.
Linearity (r²) > 0.999> 0.99The consistent response ratio of the deuterated IS across the concentration range results in a more linear calibration curve.
Recovery Variability LowModerate to HighThe deuterated IS closely mimics the extraction and recovery efficiency of the analyte.

Experimental Protocols

Below are detailed methodologies for a typical quantitative analysis of a dicarboxylic acid methyl ester using an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Derivatization
  • Internal Standard Spiking : To 100 µL of the sample (e.g., plasma, urine, or cell lysate), add 10 µL of the internal standard solution (either this compound or non-deuterated Dimethyl pimelate at a known concentration).

  • Extraction : Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., ethyl acetate). Vortex the mixture for 2 minutes and centrifuge at 10,000 x g for 5 minutes.

  • Derivatization (if analyzing the corresponding acid) : Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. To the dried residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine. Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • Reconstitution : After cooling, evaporate the derivatization reagents and reconstitute the residue in 100 µL of hexane for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph : Agilent 7890B GC system or equivalent.

  • Mass Spectrometer : Agilent 5977A MSD or equivalent.

  • Column : DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar capillary column.

  • Injector Temperature : 280°C.

  • Oven Temperature Program : Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Acquisition Mode : Selected Ion Monitoring (SIM).

    • For Dimethyl pimelate : Monitor characteristic ions (e.g., m/z 155, 124, 87).

    • For this compound : Monitor the corresponding shifted ions (e.g., m/z 159, 128, 91).

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship in the choice of an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike Spike with Internal Standard (this compound or non-deuterated) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Derivatize Derivatization (optional) Extract->Derivatize Reconstitute Reconstitution Derivatize->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Data->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Determine Analyte Concentration CalCurve->Concentration

Caption: Experimental workflow for quantitative analysis using an internal standard.

logical_relationship cluster_IS Internal Standard Choice cluster_properties Physicochemical Properties cluster_performance Assay Performance Analyte Analyte (e.g., Pimelic Acid Dimethyl Ester) Deuterated This compound NonDeuterated Non-deuterated Analog (e.g., Dimethyl Suberate) Identical Identical Properties Deuterated->Identical Similar Similar but not Identical Properties NonDeuterated->Similar High High Accuracy & Precision Identical->High Lower Lower Accuracy & Precision Similar->Lower

Caption: Logical relationship between internal standard choice and assay performance.

References

Navigating the Maze: A Guide to Regulatory Expectations for Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a cornerstone of successful research and regulatory submissions. Deuterated internal standards have become an indispensable tool in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides a comprehensive comparison of deuterated internal standards with their alternatives, supported by experimental data and detailed methodologies, all within the framework of current regulatory expectations.

The use of an appropriate internal standard (IS) is a critical component of a robust bioanalytical method, designed to compensate for variability during sample preparation and analysis. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their requirements under the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation. This guideline establishes a unified framework, emphasizing the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being a prominent example, as the preferred choice for mass spectrometric assays.[1]

The Gold Standard: Why Deuterated Internal Standards are Preferred

A deuterated internal standard is structurally identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with deuterium. This subtle change in mass allows for differentiation by the mass spectrometer while maintaining nearly identical physicochemical properties to the analyte. This near-identical behavior is the primary reason for their superior performance compared to other types of internal standards, as they can more accurately mimic the analyte's behavior throughout the analytical process, from extraction to detection.

Head-to-Head Comparison: Deuterated vs. Other Internal Standards

The choice of an internal standard can significantly impact the performance of a bioanalytical assay. Here, we compare deuterated internal standards with two common alternatives: ¹³C-labeled internal standards and non-deuterated (structural analog) internal standards.

Deuterated vs. ¹³C-Labeled Internal Standards

While both are stable isotope-labeled, there are subtle but important differences in their performance:

FeatureDeuterated Internal Standard¹³C-Labeled Internal StandardRationale & Implications
Chromatographic Co-elution Generally good, but slight retention time shifts can occur due to the "isotope effect."Excellent, typically co-elutes perfectly with the analyte.The larger relative mass difference between hydrogen and deuterium can sometimes lead to chromatographic separation from the analyte. ¹³C labeling results in a smaller relative mass change, preserving the chromatographic behavior.[2][3] Perfect co-elution is crucial for compensating for matrix effects that can vary across a chromatographic peak.[4][5]
Isotopic Stability High, but a potential for back-exchange exists if the deuterium is on an exchangeable position (e.g., -OH, -NH).Very high, as the ¹³C atoms are integrated into the carbon skeleton of the molecule.The stability of the isotopic label is critical for accurate quantification. While deuterium labeling is generally stable, the risk of exchange, though often low, should be considered during method development.
Cost & Availability Generally less expensive and more widely available.Typically more expensive and may have limited commercial availability.Budgetary and timeline constraints can be a factor in the selection of an internal standard.

Deuterated vs. Non-Deuterated (Structural Analog) Internal Standards

Structural analogs are molecules with a close chemical structure to the analyte but are not isotopically labeled.

FeatureDeuterated Internal StandardNon-Deuterated (Structural Analog) ISRationale & Implications
Compensation for Matrix Effects Excellent, as it experiences the same ionization suppression or enhancement as the analyte.Variable and often incomplete.Because a structural analog has different physicochemical properties, it may not co-elute with the analyte and will likely experience different matrix effects, leading to inaccurate quantification.
Extraction Recovery Nearly identical to the analyte.May differ from the analyte, leading to biased results.The internal standard should mimic the analyte's behavior during sample preparation to accurately correct for any losses.
Accuracy & Precision Generally high, leading to more reliable data.Can be compromised due to differential matrix effects and extraction recovery.As demonstrated in comparative studies, the use of a deuterated internal standard leads to a statistically significant improvement in both accuracy and precision.

Quantitative Data Summary

The following tables summarize typical performance data comparing the different types of internal standards. The data is representative of what is expected in a well-validated bioanalytical method.

Table 1: Comparison of Assay Performance with Deuterated vs. Structural Analog Internal Standard

ParameterDeuterated Internal StandardStructural Analog Internal StandardICH M10 Acceptance Criteria
Intra-Assay Precision (%CV) ≤ 5%≤ 15%≤ 15% (≤ 20% at LLOQ)
Inter-Assay Precision (%CV) ≤ 8%≤ 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 5%Within ± 15%Within ± 15% (± 20% at LLOQ)
Matrix Effect (%CV of IS-normalized matrix factor) ≤ 10%Can be > 15%≤ 15%
Data synthesized from published literature comparing the performance of different internal standards.

Table 2: Comparison of Chromatographic Behavior of Deuterated vs. ¹³C-Labeled Internal Standards

ParameterDeuterated Internal Standard¹³C-Labeled Internal Standard
Retention Time Difference (Analyte vs. IS) Can be 0.1 - 0.3 minutesTypically < 0.05 minutes
Co-elution Partial to completeComplete
Data based on typical observations in reversed-phase liquid chromatography.

Key Experimental Protocols

Detailed and well-documented experimental protocols are a regulatory requirement. Below are methodologies for key experiments to evaluate the suitability of a deuterated internal standard.

Internal Standard Suitability and Interference Check

Objective: To confirm that the deuterated internal standard does not interfere with the analyte and is free from interference from the biological matrix.

Protocol:

  • Prepare Samples:

    • Blank matrix samples (from at least six different sources).

    • A zero sample (blank matrix spiked with the deuterated IS at the working concentration).

    • Lower Limit of Quantification (LLOQ) samples (blank matrix spiked with the analyte at the LLOQ and the deuterated IS at the working concentration).

  • Analysis: Analyze the samples using the validated LC-MS/MS method.

  • Acceptance Criteria (as per ICH M10):

    • The response of any interfering peak at the retention time of the analyte in the zero sample should be ≤ 20% of the analyte response at the LLOQ.

    • The response of any interfering peak at the retention time of the internal standard in the blank samples should be ≤ 5% of the internal standard response in the LLOQ sample.

Matrix Effect Evaluation

Objective: To assess the impact of the biological matrix on the ionization of the analyte and the ability of the deuterated internal standard to compensate for it.

Protocol:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and deuterated IS spiked in the mobile phase or an appropriate solvent at low and high concentrations.

    • Set B (Post-extraction Spike): Blank matrix extract (from at least six different sources) spiked with the analyte and deuterated IS at the same concentrations as Set A.

    • Set C (Pre-extraction Spike): Blank matrix (from at least six different sources) spiked with the analyte and deuterated IS, then subjected to the full extraction procedure.

  • Analysis: Analyze all three sets by the LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): (Peak area in Set B) / (Peak area in Set A)

    • IS-Normalized Matrix Factor: (Matrix Factor of Analyte) / (Matrix Factor of Deuterated IS)

  • Acceptance Criteria (as per ICH M10): The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%.

Stability of Deuterated Internal Standard

Objective: To ensure the stability of the deuterated internal standard under various storage and handling conditions.

Protocol:

  • Prepare Samples: Spike blank matrix with the deuterated IS at the working concentration.

  • Evaluate Stability Under Different Conditions:

    • Freeze-Thaw Stability: Subject samples to at least three freeze-thaw cycles.

    • Bench-Top Stability: Keep samples at room temperature for a duration that mimics the expected sample handling time.

    • Long-Term Stability: Store samples at the intended storage temperature for a defined period.

  • Analysis: Analyze the stability samples and compare the response to freshly prepared samples.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing Workflows and Decision Making

To further clarify the processes involved, the following diagrams illustrate a typical bioanalytical workflow and a decision-making process for selecting an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma) SpikeIS Spike with Deuterated Internal Standard SampleCollection->SpikeIS Extraction Analyte Extraction (e.g., SPE, LLE, PPT) SpikeIS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration RatioCalculation Analyte/IS Ratio Calculation Integration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification

Bioanalytical workflow using a deuterated internal standard.

is_selection Start Start: Need for an Internal Standard SIL_Available Is a Stable Isotope-Labeled (SIL) IS available? Start->SIL_Available Deuterated_vs_13C Deuterated or ¹³C? SIL_Available->Deuterated_vs_13C Yes Use_Analog Use Structural Analog IS SIL_Available->Use_Analog No Use_Deuterated Use Deuterated IS Deuterated_vs_13C->Use_Deuterated Cost/Availability is a factor Use_13C Use ¹³C IS (Preferred for highest accuracy) Deuterated_vs_13C->Use_13C Highest accuracy needed Validate Thoroughly Validate Method Use_Deuterated->Validate Use_13C->Validate Justify Justify absence of SIL-IS (as per ICH M10) Use_Analog->Justify Justify->Validate

Decision tree for internal standard selection.

Conclusion

The use of deuterated internal standards is a cornerstone of modern, high-quality bioanalysis. Adherence to the harmonized principles outlined in the ICH M10 guideline is essential for ensuring the generation of reliable and globally acceptable data for drug development and regulatory submissions. While ¹³C-labeled internal standards may offer slight advantages in specific scenarios, deuterated standards provide a robust and cost-effective solution for the majority of bioanalytical challenges. When a stable isotope-labeled internal standard is not available, the use of a structural analog requires rigorous validation and clear justification. By understanding the regulatory landscape and the comparative performance of different internal standards, researchers can make informed decisions that enhance the quality and integrity of their bioanalytical data.

References

The Deuterium Shield: Enhancing Metabolic Stability of Dimethyl Pimelate through Kinetic Isotope Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The strategic replacement of hydrogen with its heavier, stable isotope deuterium is a powerful tool in modern drug development to enhance the metabolic stability of new chemical entities. This guide provides a comparative overview of the kinetic isotope effect (KIE) on Dimethyl pimelate-d4, offering insights into its potential advantages over its non-deuterated counterpart in the context of drug metabolism. This analysis is supported by established principles of KIE and generalized experimental data from studies on analogous compounds.

Unveiling the Kinetic Isotope Effect: A Metabolic Advantage

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In drug metabolism, this is most prominently observed when a carbon-hydrogen (C-H) bond targeted by metabolic enzymes is replaced with a stronger carbon-deuterium (C-D) bond. This increased bond strength can significantly slow down the rate of metabolic reactions, thereby improving the pharmacokinetic profile of a drug candidate.

For molecules like Dimethyl pimelate, which contains two methyl ester groups, a primary route of metabolism is the oxidative demethylation catalyzed by cytochrome P450 (CYP) enzymes.[1] The deuteration of these methyl groups, as in this compound, is anticipated to exhibit a significant kinetic isotope effect, leading to a reduced rate of metabolism.

Performance Comparison: Dimethyl Pimelate vs. This compound

While specific experimental data for the kinetic isotope effect on this compound is not publicly available, we can infer its performance based on extensive research on the oxidative demethylation of other methyl esters by cytochrome P450 enzymes, which have been shown to exhibit high KIE values.[1] The following table summarizes the expected outcomes from a comparative in vitro metabolic stability assay.

CompoundApparent Intrinsic Clearance (CLint,app) (µL/min/mg protein)Half-life (t½) (min)Kinetic Isotope Effect (KIE) on Vmax/Km (kH/kD)
Dimethyl pimelate (non-deuterated)50201.0 (Reference)
This compound 10 100 5.0

Note: The data presented in this table is hypothetical and serves as an illustrative example based on typical KIE values observed for similar compounds.

The anticipated five-fold decrease in the intrinsic clearance and a corresponding five-fold increase in the half-life for this compound highlight the potential of deuterium substitution to significantly enhance the metabolic stability of this molecule.

Experimental Protocols

To empirically determine the kinetic isotope effect for this compound, a competitive in vitro metabolic stability assay using human liver microsomes can be employed. This method provides a direct comparison of the metabolism of the deuterated and non-deuterated compounds.

Protocol: Competitive In Vitro Metabolic Stability Assay
  • Preparation of Incubation Mixtures:

    • Prepare a stock solution containing an equimolar mixture of Dimethyl pimelate and this compound in a suitable organic solvent (e.g., acetonitrile).

    • In a 96-well plate, add phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the substrate mixture (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding a pre-warmed NADPH regenerating system.

  • Time-Point Sampling and Reaction Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the disappearance of both Dimethyl pimelate and this compound over time using a validated LC-MS/MS method.

    • The mass spectrometer will be set to monitor the specific mass-to-charge ratios (m/z) of the parent compounds and the internal standard.

  • Data Analysis:

    • Calculate the rate of disappearance for both the deuterated and non-deuterated compounds.

    • The kinetic isotope effect (KIE) is determined as the ratio of the initial rates of metabolism (kH/kD).

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the underlying metabolic transformation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep Prepare Substrate Mix (Dimethyl pimelate & d4) microsomes Add Liver Microsomes & Buffer prep->microsomes pre_incubate Pre-incubate at 37°C microsomes->pre_incubate initiate Initiate with NADPH sampling Time-Point Sampling initiate->sampling quench Quench Reaction sampling->quench process Process Samples lcms LC-MS/MS Analysis process->lcms data Calculate KIE lcms->data

Figure 1. Experimental workflow for determining the KIE.

metabolic_pathway cluster_substrate Substrate cluster_enzyme Enzyme cluster_product Product dp Dimethyl pimelate(-d4) cyp450 Cytochrome P450 dp->cyp450 Oxidative Demethylation metabolite Pimelic acid monomethyl ester + Formaldehyde(-d2) cyp450->metabolite

Figure 2. Oxidative demethylation of Dimethyl pimelate.

Conclusion

The application of deuterium substitution in drug candidates like Dimethyl pimelate offers a promising strategy to mitigate metabolic liabilities. The anticipated significant kinetic isotope effect on this compound, leading to a reduced rate of oxidative demethylation by cytochrome P450 enzymes, underscores the potential for improved pharmacokinetic properties. The experimental framework provided in this guide offers a robust methodology for the empirical validation of these effects. For researchers and professionals in drug development, leveraging the deuterium isotope effect represents a valuable approach to designing more stable and effective therapeutic agents.

References

A Comparative Guide to Dimethyl Pimelate-d4 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of scientific research and pharmaceutical development, the use of isotopically labeled compounds is indispensable. Dimethyl pimelate-d4, a deuterated analog of dimethyl pimelate, serves as a critical internal standard for mass spectrometry-based quantitative analysis and as a tracer in pharmacokinetic and metabolic studies. This guide provides a comprehensive comparison of this compound with its non-deuterated counterpart and other related diesters, supported by experimental data and detailed analytical protocols.

Product Comparison

The selection of a chemical standard is contingent on its purity, isotopic enrichment, and physical characteristics. Below is a comparative summary of this compound and its relevant alternatives.

Table 1: Specifications of this compound and Alternatives
ParameterThis compoundDimethyl pimelateDimethyl adipateDimethyl suberate
CAS Number 1189498-75-51732-08-7627-93-01732-09-8
Molecular Formula C₉H₁₂D₄O₄C₉H₁₆O₄C₈H₁₄O₄C₁₀H₁₈O₄
Molecular Weight 192.25188.22174.19202.25
Appearance Colorless to Almost colorless clear liquidColorless to Almost colorless clear liquidColorless oily liquidColorless to slightly yellow liquid
Purity (by GC) >98% (Typical)>98.0%[1]≥99%99%
Isotopic Purity ≥98 atom % D (Typical)N/AN/AN/A
Refractive Index (n20/D) Not specified1.431 (lit.)1.428 (lit.)1.432 (lit.)
Boiling Point Not specified121-122 °C/11 mmHg (lit.)109-110 °C/14 mmHg (lit.)268 °C (lit.)
Density (g/mL at 25 °C) Not specified1.041 (lit.)1.062 (at 20 °C)1.014

Note: Data for this compound is based on typical supplier specifications, as a specific Certificate of Analysis was not publicly available. Data for other compounds are sourced from publicly available supplier information.

Experimental Protocols

Accurate and reproducible experimental methods are paramount for the validation and application of chemical standards. The following sections detail the standard protocols for determining the purity and isotopic enrichment of this compound and its analogs.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for assessing the chemical purity of volatile and semi-volatile compounds like dimethyl esters.

Methodology:

  • Sample Preparation: A dilute solution of the dimethyl ester is prepared in a high-purity solvent (e.g., ethyl acetate or hexane) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dimethyl Ester Sample Solvent High-Purity Solvent Dilution Dilution to 1 mg/mL Solvent->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

GC-MS Workflow for Purity Analysis
Isotopic Purity and Chemical Purity by Quantitative NMR (qNMR)

For deuterated compounds, qNMR is a powerful, non-destructive technique that provides precise information on both chemical purity and isotopic enrichment.[2][3][4][5]

Methodology:

  • Sample Preparation:

    • An accurately weighed amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., Chloroform-d) that does not have signals interfering with the analyte.

    • An internal standard of known purity and concentration (e.g., maleic anhydride) is added to the solution.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR for Chemical Purity:

    • Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest is crucial for accurate quantification. A 90° pulse angle is used.

    • Data Analysis: The chemical purity is calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of a known signal from the internal standard.

  • ²H (Deuterium) NMR for Isotopic Purity:

    • Parameters: Similar to ¹H NMR, appropriate relaxation delays are set.

    • Data Analysis: The isotopic enrichment is determined by integrating the deuterium signals and comparing them to the residual proton signals in the ¹H NMR spectrum at the corresponding chemical shifts.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Analyte Weighed Analyte (this compound) Solution NMR Sample Solution Analyte->Solution Standard Internal Standard (Known Purity) Standard->Solution Solvent Deuterated Solvent Solvent->Solution H1_NMR ¹H NMR Spectrum Solution->H1_NMR D2_NMR ²H NMR Spectrum Solution->D2_NMR H1_Integration ¹H Signal Integration H1_NMR->H1_Integration D2_Integration ²H Signal Integration D2_NMR->D2_Integration Chem_Purity Chemical Purity Calculation H1_Integration->Chem_Purity Iso_Purity Isotopic Purity Calculation D2_Integration->Iso_Purity

qNMR Workflow for Purity Analysis

Signaling Pathways and Applications

This compound is not directly involved in signaling pathways but is a crucial tool for studying them. Its primary application is as an internal standard in mass spectrometry to accurately quantify the non-deuterated (endogenous) Dimethyl pimelate or other related analytes in complex biological matrices.

Application_Logic cluster_experiment Experimental Setup cluster_analysis Analytical Process cluster_result Result Biological_Sample Biological Sample (e.g., plasma, tissue) Extraction Sample Extraction Biological_Sample->Extraction Analyte Endogenous Analyte (e.g., Dimethyl pimelate) Internal_Standard Internal Standard (this compound) Internal_Standard->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Accurate Quantification of Analyte LC_MS->Quantification

Application of this compound

References

Safety Operating Guide

Navigating the Disposal of Dimethyl Pimelate-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Dimethyl pimelate-d4, a deuterated stable isotope of Dimethyl pimelate. Adherence to these guidelines will help mitigate risks and ensure that waste is managed in accordance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. While Dimethyl pimelate is not classified as a hazardous substance, general safe laboratory practices should always be observed.[1][2][3] Deuterated compounds are stable, non-radioactive isotopes; however, their chemical stability is comparable to their non-deuterated counterparts.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or cat litter. Collect the absorbed material into a suitable, labeled container for chemical waste disposal.

II. Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are fundamental to safe disposal. Although Dimethyl pimelate is not considered hazardous, it should be disposed of as chemical waste and not mixed with regular trash.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container for organic solvent waste. The container should be made of a material compatible with the chemical.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any solvents used to dissolve or rinse the compound.

III. Step-by-Step Disposal Protocol

The following is a general, step-by-step procedure for the disposal of this compound. This procedure must be adapted to comply with the specific requirements of your institution's Environmental Health and Safety (EHS) office.

  • Unused or Expired Solid this compound:

    • Do Not Dispose in Regular Trash: The solid powder should never be disposed of in the regular trash.

    • Collection: Carefully transfer the original vial containing the unused or expired product into your designated chemical waste container for solids.

  • Solutions of this compound:

    • Collection: Collect all solutions containing this compound in a sealed, labeled hazardous waste container designated for organic waste.

    • No Drain Disposal: Never dispose of solutions of this compound down the drain.

  • Contaminated Labware:

    • Rinsing: Glassware that contained this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • Rinsate Collection: The first rinse should be collected as hazardous waste in your designated organic waste container. Subsequent rinses can typically be disposed of down the drain, but it is best practice to consult your local EHS guidelines.

    • Final Disposal: After rinsing, the labware can be washed and reused.

IV. Quantitative Data Summary

ParameterValueSource
Boiling Point 121 - 122 °C @ 11 mmHg
Flash Point > 112 °C
Specific Gravity 1.040

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

cluster_disposal Final Disposal start Start: this compound Waste waste_type Identify Waste Form start->waste_type solid_waste Solid (Unused/Expired) waste_type->solid_waste Solid liquid_waste Liquid Solution waste_type->liquid_waste Liquid labware_waste Contaminated Labware waste_type->labware_waste Labware collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Organic Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Solvent labware_waste->triple_rinse store_waste Store Waste in Designated Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect First Rinsate in Organic Waste Container triple_rinse->collect_rinsate dispose_labware Dispose of/Clean Labware per Institutional Guidelines collect_rinsate->dispose_labware ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Dimethyl pimelate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for handling Dimethyl pimelate-d4 in a laboratory setting. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring the integrity of your research.

I. Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The toxicological properties of this substance have not been fully investigated, and caution is advised.[1]

Recommended Personal Protective Equipment:

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[1]To prevent eye irritation from splashes or vapors.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]To prevent skin irritation.[1]
Respiratory Protection Use with adequate ventilation. A respirator may be required if workplace conditions warrant it.To prevent irritation of the respiratory tract.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for Dimethyl pimelate. Note that these values are for the non-deuterated form, but are expected to be very similar for this compound.

Property Value Source
Appearance Clear, colorless liquid
Boiling Point 121-122 °C / 11 mmHg
Density 1.041 g/mL at 25 °C
Flash Point > 112 °C (> 233.60 °F)
Molecular Formula C₉H₁₆O₄
Molecular Weight 188.22 g/mol

III. Standard Operating and Disposal Procedures

Handling:

  • Wash hands and face thoroughly after handling.

  • Use in a well-ventilated area.

  • Avoid contact with eyes, skin, and clothing.

  • Keep the container tightly closed when not in use.

  • Avoid ingestion and inhalation.

Storage:

  • Store in a tightly closed container.

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as acids, bases, oxidizing agents, and reducing agents.

Disposal:

  • Dispose of chemical waste in accordance with local, state, and federal regulations.

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.

IV. Emergency Procedures

First Aid Measures:

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.

  • Skin: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Ingestion: If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Do NOT induce vomiting. Get medical aid.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Fire Fighting Measures:

  • Use water spray, dry chemical, carbon dioxide, or appropriate foam to extinguish a fire.

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.

  • During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

Accidental Release Measures:

  • Use proper personal protective equipment as indicated in Section I.

  • Absorb the spill with an inert, non-combustible material such as earth, sand, or vermiculite.

  • Provide ventilation.

V. Visual Workflow Guides

The following diagrams illustrate the standard operating procedure for handling this compound and the protocol for managing a chemical spill.

SOP_for_Dimethyl_Pimelate_d4 Standard Operating Procedure for this compound prep Preparation - Gather all necessary materials - Don appropriate PPE handling Handling - Work in a well-ventilated area - Avoid contact and inhalation prep->handling Proceed to storage Storage - Keep container tightly closed - Store in a cool, dry place handling->storage After use disposal Disposal - Follow institutional guidelines - Dispose as chemical waste handling->disposal For waste storage->handling For subsequent use end End of Procedure disposal->end

Caption: Standard Operating Procedure for this compound.

Chemical_Spill_Response Chemical Spill Response for this compound spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, etc.) evacuate->ppe contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill Area contain->cleanup dispose Dispose of Waste (Follow hazardous waste protocols) cleanup->dispose report Report the Incident dispose->report

Caption: Chemical Spill Response Protocol.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.